(Z)-PUGNAc
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H19N3O7 |
|---|---|
Molekulargewicht |
353.33 g/mol |
IUPAC-Name |
[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+ |
InChI-Schlüssel |
PBLNJFVQMUMOJY-NBVRZTHBSA-N |
Isomerische SMILES |
CC(=O)NC\1C(C(C(O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Synonyme |
N-acetylglucosaminono-1,5-lactone O-(phenylcarbamoyl)oxime NAc-LAPCO O-(2-acetamido-2-deoxyglucopyranosylidene)amino N-phenylcarbamate PUGNAC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(Z)-PUGNAc as an O-GlcNAcase Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification implicated in a vast array of cellular processes. The enzyme O-GlcNAcase (OGA) plays a critical role in this regulatory network by removing O-GlcNAc from nuclear and cytoplasmic proteins. (Z)-PUGNAc has emerged as a potent and widely utilized inhibitor of OGA, enabling the interrogation of O-GlcNAc-mediated signaling pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and cellular consequences.
Introduction to O-GlcNAcylation and O-GlcNAcase
The addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of proteins is a key regulatory mechanism analogous to phosphorylation. This dynamic process is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling has been linked to numerous pathological states, including neurodegenerative diseases, diabetes, and cancer.[1]
This compound: A Potent O-GlcNAcase Inhibitor
This compound, or O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a well-established inhibitor of O-GlcNAcase. Its inhibitory activity is critically dependent on the (Z)-stereochemistry of its oxime moiety, which is significantly more potent than the (E)-isomer.[2] this compound acts as a competitive inhibitor, effectively increasing the global levels of O-GlcNAcylated proteins within cells.[3][4]
Mechanism of Action
This compound exerts its inhibitory effect by mimicking the transition state of the O-GlcNAcase-catalyzed reaction.[5] Structural studies of OGA in complex with PUGNAc reveal that the inhibitor's GlcNAc moiety binds deep within the enzyme's active site.[5] The sp2 hybridization at the C1 carbon of the inhibitor forces the pyranose ring into a conformation that resembles the oxazoline intermediate of the substrate-assisted catalytic mechanism of OGA.[5][6] This high-affinity binding prevents the hydrolysis of O-GlcNAcylated substrates.
dot
Caption: Mechanism of OGA inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key kinetic parameters.
| Parameter | Value | Organism/Enzyme Source | Reference |
| Ki | 46 nM | Rat Spleen O-GlcNAcase | [3][4] |
| Ki | 36 nM | β-hexosaminidase | [3][4] |
| Ki | 70 nM | Human O-GlcNAcase | [5] |
| IC50 | 46 nM | Human O-GlcNAcase | [7] |
Note: this compound also exhibits inhibitory activity against lysosomal hexosaminidases, highlighting its non-selective nature.[8]
Cellular Effects and Signaling Pathways
By inhibiting OGA, this compound leads to a global increase in O-GlcNAcylation, impacting numerous signaling pathways.
Insulin Signaling
Increased O-GlcNAcylation due to this compound treatment has been shown to induce insulin resistance. This is characterized by reduced phosphorylation of key downstream effectors such as Akt and GSK3β, without affecting insulin receptor autophosphorylation.[3][7]
dot
Caption: Impact of this compound on the insulin signaling cascade.
Tau Phosphorylation
In the context of neurodegenerative diseases, OGA inhibition has been shown to decrease the phosphorylation of tau protein at several sites, a process implicated in the formation of neurofibrillary tangles.[5]
Autophagy
Pharmacological inhibition of OGA has been demonstrated to enhance autophagy in the brain through an mTOR-independent pathway.[9] This suggests a potential neuroprotective mechanism of OGA inhibitors.
Experimental Protocols
O-GlcNAcase Enzyme Kinetics Assay
This protocol is adapted from a method utilizing a fluorogenic substrate to measure OGA activity.
Materials:
-
Purified human O-GlcNAcase (0.7 nM final concentration)
-
Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0
-
Substrate: 2 mM 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG-GlcNAc)
-
This compound at various concentrations
-
96-well microplate
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add purified human O-GlcNAcase to each well.
-
Initiate the reaction by adding the MUG-GlcNAc substrate.
-
Measure the production of the fluorescent product every 60 seconds for 45 minutes at room temperature using a fluorescence plate reader.
-
Determine the initial reaction velocities (slope of product production) for each inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki can be determined using the Cheng-Prusoff equation.
dot
Caption: Experimental workflow for OGA kinetic analysis.
Western Blot Analysis of Cellular O-GlcNAcylation
This protocol outlines the steps to assess changes in global O-GlcNAcylation in cultured cells following treatment with this compound.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
This compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 50 µM Thiamet-G or PUGNAc)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
X-ray Crystallography of OGA-(Z)-PUGNAc Complex
The following is a generalized protocol based on published methods for obtaining crystal structures of OGA in complex with inhibitors.
Materials:
-
Purified, concentrated OGA protein
-
This compound
-
Crystallization screening kits
-
Cryoprotectant solution
Procedure:
-
Complex Formation: Incubate the purified OGA protein with an excess of this compound.
-
Crystallization: Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods at a constant temperature (e.g., 20°C). A common precipitant is polyethylene glycol (PEG).
-
Crystal Optimization: Optimize the initial crystallization conditions by varying the concentrations of the protein, inhibitor, and precipitant.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and determine the structure by molecular replacement using a known OGA structure as a search model. Refine the model and build the inhibitor into the electron density map.
Conclusion
This compound is an invaluable tool for studying the functional roles of O-GlcNAcylation. Its mechanism as a transition-state mimic provides potent inhibition of O-GlcNAcase, leading to significant increases in cellular O-GlcNAc levels. This, in turn, allows for the detailed investigation of O-GlcNAc-dependent signaling pathways. While its off-target effects on other hexosaminidases necessitate careful interpretation of results, the use of this compound in conjunction with more selective inhibitors and genetic approaches will continue to advance our understanding of the complex regulatory landscape governed by O-GlcNAcylation.
References
- 1. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation [summit.sfu.ca]
- 5. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of an O-GlcNAcase inhibitor on tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
a role of (Z)-PUGNAc in increasing protein O-GlcNAcylation
An In-depth Technical Guide on the Role of (Z)-PUGNAc in Increasing Protein O-GlcNAcylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dynamic World of O-GlcNAcylation
Protein O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) crucial for regulating a vast array of cellular processes.[1] Unlike complex glycosylation, O-GlcNAcylation involves the attachment of a single molecule of β-N-acetylglucosamine (O-GlcNAc) to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[2] This modification is integral to signal transduction, transcription, metabolism, and cell survival.[1]
The levels of protein O-GlcNAcylation are tightly regulated by the coordinated action of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[2][3] The substrate for OGT, UDP-GlcNAc, is the final product of the hexosamine biosynthetic pathway (HBP), which integrates nutrient fluxes from glucose, amino acid, fatty acid, and nucleotide metabolism.[3][4] This positions O-GlcNAcylation as a critical sensor of the cell's metabolic state.
Given its central role in cellular physiology, the ability to manipulate O-GlcNAc levels is a powerful tool for researchers. Chemical inhibitors of OGT and OGA allow for the controlled increase or decrease of global O-GlcNAcylation, enabling the study of its downstream effects. This guide focuses on this compound, a potent and widely used inhibitor of OGA, and its role in increasing protein O-GlcNAcylation.
This compound: Mechanism of Action
PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a competitive inhibitor of OGA.[5] Its inhibitory activity is highly dependent on the stereochemistry of its oxime moiety, with the (Z)-isomer being significantly more potent than the (E)-isomer.[6][7] this compound functions by mimicking the transition state of the OGA-catalyzed reaction, thereby blocking the active site and preventing the removal of O-GlcNAc from substrate proteins.[8]
By inhibiting OGA, this compound treatment leads to a time- and dose-dependent increase in the global levels of protein O-GlcNAcylation in both cell culture and in vivo models.[9][10] This accumulation of O-GlcNAcylated proteins allows for the investigation of the functional consequences of elevated O-GlcNAcylation.
It is important to note that while this compound is a powerful tool, it is not entirely selective for OGA and can also inhibit other hexosaminidases, such as the lysosomal β-hexosaminidases HexA and HexB, at higher concentrations.[5][9] This can lead to off-target effects, and researchers should consider using more selective OGA inhibitors, such as Thiamet-G, for comparative studies.[5][11]
Data Presentation: Quantitative Profile of PUGNAc
The efficacy of this compound as an OGA inhibitor has been characterized across various in vitro and cellular systems. The following table summarizes key quantitative data.
| Parameter | Value | System/Assay | Reference |
| Ki | ~50 nM | In vitro OGA enzyme assay | [9] |
| EC50 | ~3 µM | 3T3-L1 adipocytes | |
| Effective Concentration | 10 µM | Pancreatic beta-cell development study | [12] |
| Effective Concentration | 50 µM | CHO-IR cells | [5] |
| Effective Concentration | 50 µM | Jurkat cells (for Western blot positive control) | [13] |
| Effective Concentration | 100 µM | 3T3-L1 adipocytes | [10] |
| Effective Concentration | 100 µM | Rat skeletal muscle | [14] |
Note: IC50 and effective concentrations can vary significantly between cell lines due to differences in cell permeability, expression levels of OGA, and overall metabolic state.[15][16]
Experimental Protocols
This section provides detailed methodologies for using this compound to increase protein O-GlcNAcylation and detect the changes via Western blotting.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO or sterile water. For example, a 10 mM stock in DMSO is commonly used. Aliquot and store at -20°C or -80°C for long-term storage.[17]
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 10 µM, 50 µM, or 100 µM).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor). Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.[12]
Protein Extraction
-
Cell Lysis: After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12]
-
Lysis Buffer: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each plate.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Sonication (Optional but Recommended): Sonicate the lysate briefly to shear genomic DNA and reduce viscosity. This is particularly important for nuclear and membrane-bound proteins.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.
Western Blotting for O-GlcNAcylation
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[12]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12] Note: For some O-GlcNAc antibodies, BSA is preferred over milk as a blocking agent.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody [RL2] or [CTD110.6]) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[8][12]
-
Washing: Wash the membrane three to six times for 5-10 minutes each with TBST to remove unbound primary antibody.[8][12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6 or anti-mouse IgG for RL2) diluted in blocking buffer for 1 hour at room temperature.[12]
-
Washing: Repeat the washing steps as described in 4.3.6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.[12]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film. The resulting blot should show a dose-dependent increase in the O-GlcNAcylation of multiple proteins in the this compound-treated samples compared to the control.
-
Loading Control: To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.
Mandatory Visualizations
O-GlcNAc Cycling Pathway and Inhibition by this compound
Caption: O-GlcNAc cycling and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for analyzing increased O-GlcNAcylation after this compound treatment.
Conclusion
This compound remains a cornerstone tool for the study of O-GlcNAcylation. By potently inhibiting OGA, it provides a reliable method for increasing global O-GlcNAc levels, thereby enabling the elucidation of the functional roles of this critical post-translational modification. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their experimental designs. While acknowledging its potential for off-target effects, careful experimental design, including the use of appropriate controls and complementary, more selective inhibitors, will continue to make this compound an invaluable asset in advancing our understanding of O-GlcNAc signaling in health and disease.
References
- 1. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biochemical Properties and Synthesis of (Z)-PUGNAc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical properties, synthesis, and cellular effects of (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA). The information herein is intended to support research and development efforts in the fields of glycobiology, signal transduction, and drug discovery.
Biochemical Properties of this compound
This compound, or O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a powerful and widely utilized inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from nuclear and cytoplasmic proteins. This post-translational modification is a key regulator of numerous cellular processes, and its dysregulation is implicated in various diseases.
Mechanism of Action
This compound acts as a competitive inhibitor of OGA. Its structure mimics the natural substrate of the enzyme, allowing it to bind to the active site and block the hydrolysis of O-GlcNAcylated proteins. The Z-configuration of the oxime is crucial for its high potency; the (E)-isomer is a significantly weaker inhibitor.[1] This stereospecificity is a key consideration in its synthesis and application. By inhibiting OGA, this compound leads to an accumulation of O-GlcNAcylated proteins within the cell, enabling the study of the functional consequences of this modification.
Inhibitory Activity
This compound exhibits potent inhibition of both O-GlcNAcase and the lysosomal β-hexosaminidases. Quantitative data on its inhibitory constants are summarized in the table below.
| Enzyme Target | Inhibitor | IC50 (nM) | Ki (nM) |
| O-GlcNAcase (human) | This compound | 35 | 46[2] |
| β-Hexosaminidase | This compound | 6 | 36[2] |
| Hexosaminidase A/B | This compound | 25 | - |
Table 1: Inhibitory Constants of this compound. This table summarizes the reported IC50 and Ki values of this compound against its primary enzyme targets.
Chemical Synthesis of this compound
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol (Composite)
Step 1: Protection of N-Acetylglucosamine. Commercially available N-acetylglucosamine is first protected to prevent unwanted side reactions. This typically involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst.
Step 2: Oxime Formation. The protected N-acetylglucosamine is then reacted with hydroxylamine hydrochloride in a suitable solvent, such as pyridine or a buffered aqueous solution, to form the oxime intermediate. The reaction temperature and pH are critical for maximizing the yield of the desired oxime.
Step 3: Carbamoylation. The oxime intermediate is subsequently reacted with phenyl isocyanate to introduce the N-phenylcarbamate group. This reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran. This step yields a mixture of the (Z)- and (E)-isomers of PUGNAc.
Step 4: Isomer Separation. The separation of the (Z)- and (E)-isomers is the most critical and challenging step. This is typically achieved using column chromatography.[3]
-
Stationary Phase: Silica gel is commonly used. Some protocols suggest impregnating the silica gel with silver nitrate, which can enhance the separation of E/Z isomers due to differential π-complexation with the silver ions.[3]
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically employed. The less polar (E)-isomer generally elutes before the more polar (Z)-isomer.
-
Monitoring: The separation is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 5: Characterization. The purified this compound is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Key Experimental Protocols
O-GlcNAcase Inhibition Assay
This colorimetric assay is used to determine the inhibitory potency of compounds like this compound against OGA.
Principle: The assay utilizes the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). OGA cleaves this substrate to release p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
This compound or other test inhibitors
-
Assay Buffer: 50 mM sodium cacodylate, pH 6.4, 100 mM NaCl, 0.1% BSA
-
Stop Solution: 0.5 M sodium carbonate
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor, hOGA, and assay buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding pNP-GlcNAc to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Cellular O-GlcNAcylation
This protocol allows for the detection of changes in the overall level of O-GlcNAcylated proteins in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 50 µM PUGNAc) to prevent de-O-GlcNAcylation during sample preparation.
-
Primary Antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 18-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in the lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathways Modulated by this compound
By increasing global O-GlcNAcylation, this compound has been shown to impact numerous signaling pathways. Its effect on insulin signaling is particularly well-documented and is a critical area of research in the context of diabetes and metabolic syndrome.
This compound and the Insulin Signaling Pathway
Increased O-GlcNAcylation due to OGA inhibition by this compound can lead to insulin resistance. This occurs through the modification of key signaling proteins in the insulin pathway, which can attenuate downstream signaling events.
Caption: this compound's impact on insulin signaling.
Studies have shown that treating cells with this compound increases O-GlcNAc modification on key insulin signaling intermediates like Insulin Receptor Substrate 1 (IRS-1) and Akt (also known as Protein Kinase B).[4] This increased glycosylation can interfere with their phosphorylation, a critical step for signal propagation. The reduced phosphorylation of IRS-1 and Akt ultimately leads to decreased translocation of the glucose transporter GLUT4 to the cell membrane, resulting in impaired glucose uptake and cellular insulin resistance.[4]
Conclusion
This compound is an invaluable tool for studying the roles of O-GlcNAcylation in cellular physiology and pathology. Its potent and specific inhibition of OGA allows for the controlled elevation of O-GlcNAc levels, providing insights into the complex regulatory networks governed by this dynamic post-translational modification. A thorough understanding of its biochemical properties, synthesis, and cellular effects, as detailed in this guide, is essential for its effective application in research and drug development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide: (Z)-PUGNAc as a Tool to Study O-GlcNAc Signaling Pathways
This guide provides a comprehensive overview of this compound, a widely used inhibitor of O-GlcNAcase (OGA), and its application as a chemical tool to investigate the complex roles of O-GlcNAc signaling. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the associated biological and experimental pathways.
Introduction to O-GlcNAc Signaling
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single sugar, β-N-acetylglucosamine (O-GlcNAc), is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This process is fundamental to cellular physiology, acting as a nutrient sensor and a critical regulator of numerous cellular processes, including signal transduction, transcription, and protein stability.[1][2]
The cycling of O-GlcNAc is tightly controlled by two highly conserved enzymes:
-
O-GlcNAc Transferase (OGT): The sole enzyme responsible for adding the O-GlcNAc moiety, utilizing UDP-GlcNAc as the sugar donor. The availability of UDP-GlcNAc is directly linked to cellular glucose metabolism through the hexosamine biosynthetic pathway (HBP).[2][3]
-
O-GlcNAcase (OGA): The single enzyme that removes the modification, restoring the protein to its unmodified state.[3]
This constant cycling allows cells to rapidly respond to nutrient availability and stress. Dysregulation of O-GlcNAc signaling has been implicated in a host of chronic diseases, including diabetes, neurodegeneration, and cancer.[1][3] Chemical tools that can manipulate the O-GlcNAc cycle are therefore invaluable for dissecting its function.
This compound: An O-GlcNAcase Inhibitor
This compound (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) is a potent, cell-permeable inhibitor of O-GlcNAcase.[4][5] By blocking OGA, this compound treatment leads to a global increase in the O-GlcNAcylation of intracellular proteins, enabling researchers to study the downstream consequences of this elevated state.
Mechanism of Action
This compound acts as a competitive inhibitor of OGA.[6] Its structure, featuring an sp2-hybridized anomeric carbon, mimics the distorted oxazoline intermediate of the transition state during O-GlcNAc hydrolysis.[6][7] This allows it to bind tightly within the active site of OGA, preventing the enzyme from processing its natural substrates. The Z-configuration of the oxime is critical for its potent inhibitory activity; the (E)-isomer is a vastly weaker inhibitor.[5][6]
Potency and Selectivity Considerations
While this compound is a potent inhibitor of OGA, it is not entirely selective. It also exhibits significant inhibitory activity against lysosomal β-hexosaminidases (HexA and HexB), enzymes involved in glycolipid degradation.[6][7] This lack of selectivity is a critical consideration, as some cellular effects observed after this compound treatment may be due to off-target inhibition rather than solely the elevation of O-GlcNAc levels.[8][9][10] More selective OGA inhibitors, such as Thiamet-G, have since been developed and can be used as important controls to dissect OGA-specific effects.[8][11]
Quantitative Data for this compound
For effective experimental design, it is crucial to understand the quantitative parameters of this compound's activity.
| Parameter | Enzyme | Value | Reference |
| Ki | O-GlcNAcase (OGA) | 46 nM | |
| Ki | β-Hexosaminidase | 36 nM | |
| Ki (hOGA) | Human O-GlcNAcase | 70 nM | [6] |
Table 1: Inhibitory Constants of this compound. This table summarizes the reported inhibition constants (Ki) of this compound for its primary target, O-GlcNAcase, and the off-target β-hexosaminidases.
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| HT29 Cells | Not specified | Not specified | ~2-fold increase in O-GlcNAc | |
| Rat Primary Adipocytes | 100 µM | 12 hours | Increased O-GlcNAc on IRS-1 & Akt2 | [12] |
| Jurkat Cells | 50 µM | 3 hours | Increased global O-GlcNAc | [13] |
| PANC-1 & MiaPaCa-2 | 1 µM | 4 hours | Increased SIRT7 protein levels | [14] |
| SVG Cells | 80 µM | 1-9 hours | Increased global O-GlcNAc | [15] |
Table 2: Typical Cellular Concentrations and Effects of this compound. This table provides examples of concentrations and incubation times used in various cell lines and the resulting effects on O-GlcNAcylation.
Visualizing O-GlcNAc Signaling and Experimental Workflows
Diagrams created using Graphviz DOT language illustrate key concepts and workflows.
References
- 1. [PDF] Cross talk between O-GlcNAcylation and phosphorylation: roles in signaling, transcription, and chronic disease. | Semantic Scholar [semanticscholar.org]
- 2. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. PUGNAc treatment provokes globotetraosylceramide accumulation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. O-GlcNAcylation and stablization of SIRT7 promote pancreatic cancer progression by blocking the SIRT7-REGγ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
(Z)-PUGNAc: A Deep Dive into its Discovery, Chemical Profile, and Role in O-GlcNAc Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-PUGNAc, or (Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, stands as a pivotal small molecule inhibitor in the study of O-GlcNAcylation, a dynamic post-translational modification crucial to a myriad of cellular processes. This guide provides a comprehensive technical overview of this compound, detailing its discovery as the more potent stereoisomer of PUGNAc, its chemical structure, and its mechanism of action as a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins. We present a compilation of its inhibitory activity, detailed experimental protocols for its synthesis and use in OGA inhibition assays, and a visual representation of its impact on the O-GlcNAc signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology, signal transduction, and drug discovery.
Discovery and Chemical Structure
The discovery of PUGNAc as an inhibitor of O-GlcNAcase was a significant step forward in the ability to pharmacologically modulate O-GlcNAc levels in cells. Subsequent research revealed that PUGNAc exists as two stereoisomers, this compound and (E)-PUGNAc, arising from the geometry of the oxime linkage. Through careful synthesis and characterization, it was determined that the (Z)-isomer is a significantly more potent inhibitor of OGA than the (E)-isomer.[1][2] This finding established this compound as the preferred tool for studying the functional consequences of increased O-GlcNAcylation.
The chemical structure of this compound is characterized by a C-phenylcarbamate group attached to an oxime of N-acetylglucosamine. This structure mimics the transition state of the OGA-catalyzed reaction, allowing it to bind tightly to the active site of the enzyme.[3][4]
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | (1Z)-2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic acid δ-lactone |
| Molecular Formula | C15H19N3O7 |
| Molecular Weight | 353.33 g/mol |
| CAS Number | 132489-69-1 |
| SMILES | CC(=O)N[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O/C1=N/OC(=O)NC2=CC=CC=C2 |
Quantitative Analysis of O-GlcNAcase Inhibition
This compound is a potent competitive inhibitor of O-GlcNAcase. Its inhibitory activity has been quantified in numerous studies, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific assay conditions, enzyme source, and substrate used. A summary of reported inhibitory activities is presented below.
| Enzyme Source | Substrate | Inhibition Metric | Value (nM) | Reference |
| Human O-GlcNAcase | 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide | Ki | 70 | [4] |
| Human O-GlcNAcase | - | IC50 | 41 | |
| Clostridium perfringens NagJ (hOGA homolog) | - | Ki | 5.4 | [3] |
| Human lysosomal β-hexosaminidases | - | - | Potent inhibitor | [5][6] |
It is important to note that while this compound is a powerful tool, it is not entirely specific for OGA and can also inhibit lysosomal hexosaminidases.[5][6] This lack of absolute specificity should be considered when interpreting experimental results.
Experimental Protocols
Synthesis of this compound
An improved and scalable synthesis of PUGNAc has been reported, which allows for the separation of the (Z) and (E) isomers.[1][7] The general synthetic strategy involves the following key steps:
A detailed, step-by-step protocol can be found in the work by Stubbs et al. (2006).[1]
O-GlcNAcase Inhibition Assay
The inhibitory activity of this compound on OGA can be determined using a variety of in vitro assays. A common method involves a fluorogenic substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), which upon cleavage by OGA, releases a fluorescent product.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
This compound
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
-
Assay Buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add a fixed amount of hOGA to each well (except for no-enzyme controls).
-
Add the this compound dilutions to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the 4-MU-GlcNAc substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Stop Solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a plate reader (excitation ~365 nm, emission ~445 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Role in the O-GlcNAc Signaling Pathway
This compound exerts its biological effects by inhibiting O-GlcNAcase, thereby increasing the overall levels of O-GlcNAcylated proteins within the cell. This perturbation of the O-GlcNAc cycle has profound effects on numerous signaling pathways. The O-GlcNAc modification is dynamically regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and OGA, which removes it.[8][9][10] The substrate for OGT, UDP-GlcNAc, is derived from the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[11][12][13] Thus, O-GlcNAcylation acts as a nutrient sensor, linking cellular metabolic status to the regulation of protein function.
By inhibiting OGA, this compound effectively traps proteins in their O-GlcNAcylated state, leading to downstream consequences that can include altered protein stability, localization, and activity, as well as crosstalk with other post-translational modifications like phosphorylation.
Conclusion
This compound has proven to be an indispensable chemical probe for elucidating the complex roles of O-GlcNAcylation in cellular physiology and disease. Its potent and specific (among stereoisomers) inhibition of O-GlcNAcase allows for the acute elevation of O-GlcNAc levels, enabling researchers to dissect the downstream consequences of this modification on a global scale. The information provided in this technical guide, from its fundamental chemical properties and synthesis to its application in biochemical assays and its impact on cellular signaling, is intended to facilitate further research into the fascinating world of O-GlcNAc and its potential as a therapeutic target. As our understanding of the "O-GlcNAc code" continues to grow, the utility of tools like this compound will undoubtedly remain central to future discoveries.
References
- 1. A divergent synthesis of 2-acyl derivatives of PUGNAc yields selective inhibitors of O-GlcNAcase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. [PDF] Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise. | Semantic Scholar [semanticscholar.org]
- 7. An improved route to PUGNAc and its galacto-configured congener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Feedback Regulation of O-GlcNAc Transferase through Translation Control to Maintain Intracellular O-GlcNAc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
The Role of (Z)-PUGNAc in Elucidating O-GlcNAcase Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function of O-GlcNAcase (OGA), the enzyme responsible for removing the O-GlcNAc post-translational modification, with a focus on its potent inhibitor, (Z)-PUGNAc. This document provides a comprehensive overview of the O-GlcNAc signaling pathway, detailed experimental protocols for studying OGA, and a quantitative analysis of this compound's inhibitory action, serving as a vital resource for professionals in glycobiology and drug discovery.
Introduction to O-GlcNAcylation and O-GlcNAcase
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins[1]. This process is critical in regulating a multitude of cellular processes, including signal transduction, transcription, and metabolism[2][3]. The cycling of O-GlcNAc is tightly regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it[4][5]. Dysregulation of O-GlcNAcylation has been implicated in a host of pathologies, including cancer, diabetes, and neurodegenerative disorders[6][7].
OGA, a member of the glycoside hydrolase family 84, catalyzes the cleavage of the β-O-glycosidic bond between the GlcNAc moiety and the protein[8]. Its activity ensures the transient nature of O-GlcNAcylation, allowing for rapid cellular responses to various stimuli. Understanding the function and regulation of OGA is therefore paramount for deciphering the complexities of O-GlcNAc signaling and for the development of therapeutic strategies targeting this pathway.
This compound: A Potent Inhibitor of O-GlcNAcase
O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, commonly known as PUGNAc, is a well-established inhibitor of OGA[9]. It exists as two geometric isomers, this compound and (E)-PUGNAc, with the (Z)-isomer being a significantly more potent inhibitor of OGA[10][11]. This compound acts as a competitive inhibitor, mimicking the transition state of the OGA-catalyzed reaction[12]. Its ability to effectively block OGA activity has made it an invaluable tool for researchers to pharmacologically increase O-GlcNAcylation levels in cells and tissues, thereby enabling the study of the functional consequences of elevated O-GlcNAc signaling[13][14].
Quantitative Analysis of OGA Inhibition
The inhibitory potency of this compound and other OGA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitor constant (Ki). The following table summarizes key quantitative data for this compound and, for comparison, another commonly used OGA inhibitor, Thiamet-G.
| Inhibitor | Target Enzyme | IC50 | Ki | Organism | Notes |
| This compound | O-GlcNAcase | ~50 nM | 46 nM | Human | Potent inhibitor, but also shows some inhibition of lysosomal β-hexosaminidases.[9][10] |
| β-hexosaminidase | 36 nM | Human | |||
| Thiamet-G | O-GlcNAcase | ~30 nM | 21 nM | Human | A more selective inhibitor of OGA over β-hexosaminidases, making it useful for in vivo studies.[8] |
Table 1: Quantitative data for selected OGA inhibitors. This table provides a comparative overview of the inhibitory potency of this compound and Thiamet-G against O-GlcNAcase.
O-GlcNAc Signaling Pathway
The O-GlcNAc signaling pathway is intricately linked with numerous other cellular signaling cascades, acting as a nutrient sensor and stress regulator. The dynamic interplay between OGT and OGA allows the cell to respond to changes in glucose availability and cellular stress. Inhibition of OGA by this compound leads to an accumulation of O-GlcNAcylated proteins, thereby amplifying the downstream effects of this modification.
Experimental Protocols
In Vitro O-GlcNAcase Activity Assay
This protocol describes a colorimetric assay to measure OGA activity using the artificial substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
Materials:
-
Recombinant OGA enzyme
-
pNP-GlcNAc (substrate)
-
Assay Buffer: 50 mM sodium cacodylate, pH 6.5, 100 mM NaCl, 0.1% BSA
-
Stop Solution: 0.5 M sodium carbonate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of pNP-GlcNAc in the assay buffer.
-
In a 96-well plate, add the desired amount of recombinant OGA enzyme to each well.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature.
-
Initiate the reaction by adding the pNP-GlcNAc substrate to each well. The final reaction volume is typically 100 µL.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the OGA activity.
Western Blot Analysis of O-GlcNAcylation in Cells
This protocol details the procedure for detecting changes in total protein O-GlcNAcylation in cultured cells following treatment with this compound.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and OGA inhibitors (e.g., Thiamet-G)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse IgM or IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and OGA inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. O-GlcNAc as an Integrator of Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 4. Protein O-GlcNAcase - Wikipedia [en.wikipedia.org]
- 5. Integration of O-GlcNAc into Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAcase: Emerging Mechanism, Substrate Recognition and Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 8. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 10. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. summit.sfu.ca [summit.sfu.ca]
- 13. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
(Z)-PUGNAc's impact on protein function and stability
An In-Depth Technical Guide to the Impact of (Z)-PUGNAc on Protein Function and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) is a potent and widely utilized inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound effectively increases the overall level of protein O-GlcNAcylation, a dynamic post-translational modification akin to phosphorylation. This modification plays a critical role in regulating a vast array of cellular processes, including signal transduction, transcription, and protein stability. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its impact on protein function and stability, and detailed experimental protocols for its application in research settings.
Mechanism of Action
This compound functions as a competitive inhibitor of O-GlcNAcase. The "Z" configuration of the oxime moiety is crucial for its high potency, being significantly more effective than the "E" isomer.[1] By binding to the active site of OGA, this compound prevents the hydrolysis of O-GlcNAc from modified proteins, leading to their accumulation in the O-GlcNAcylated state. This accumulation, in turn, modulates the function and stability of a multitude of proteins.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against O-GlcNAcase and other hexosaminidases has been quantified in various studies. The following table summarizes key inhibitory constants.
| Enzyme Target | Inhibitory Constant (Ki) | Inhibitory Concentration (IC50) | Reference(s) |
| O-GlcNAcase (OGA) | 46 nM | 46 nM | [2] |
| human OGA (hOGA) | - | 35 nM | [2] |
| β-hexosaminidase | 36 nM | 6 nM | [2] |
| Hexosaminidase A/B (Hex A/B) | - | 25 nM | [2] |
Impact on Protein Stability
Increased O-GlcNAcylation resulting from this compound treatment has been shown to have a significant impact on the stability of various proteins. This effect is often context-dependent, with O-GlcNAcylation capable of both increasing and decreasing protein stability.
One of the primary mechanisms by which O-GlcNAcylation enhances protein stability is by inhibiting their degradation through the ubiquitin-proteasome system. A quantitative time-resolved O-linked GlcNAc proteomics (qTOP) study revealed that a subset of O-GlcNAcylated proteins exhibits minimal removal of O-GlcNAc or degradation of the protein backbone.[2] This "hyperstable" population of O-GlcNAcylated proteins was found to be more sensitive to the inhibition of O-GlcNAcylation, suggesting that this modification is crucial for their stability.[2] Among these hyperstable proteins were core components of the box C/D small nucleolar ribonucleoprotein (snoRNP) complexes, such as fibrillarin (FBL), NOP56, and NOP58.[2]
The following table summarizes the observed effects of increased O-GlcNAcylation on the stability of specific proteins.
| Protein Target | Observed Effect on Stability | Cellular Context | Putative Mechanism | Reference(s) |
| snoRNP Core Proteins (FBL, NOP56, NOP58) | Increased | NIH 3T3 cells | Stable O-GlcNAcylation, minimal degradation | [2] |
| NUP214 | Increased | Not specified | Stabilized by O-GlcNAcylation | [2] |
Signaling Pathways and Experimental Workflows
O-GlcNAc Cycling Pathway
The dynamic addition and removal of O-GlcNAc is a key regulatory mechanism in the cell. This compound disrupts this cycle by inhibiting OGA.
References
- 1. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative time-resolved chemoproteomics reveals that stable O-GlcNAc regulates box C/D snoRNP biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
(Z)-PUGNAc in Cell Culture: Application Notes and Protocols
(Z)-PUGNAc is a potent and cell-permeable inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound treatment leads to an increase in the overall level of protein O-GlcNAcylation, making it an invaluable tool for studying the functional roles of this dynamic post-translational modification in various cellular processes.
These application notes provide detailed protocols for utilizing this compound in cell culture to study O-GlcNAcylation, including methods for cell treatment, assessment of protein O-GlcNAcylation levels, and evaluation of cellular viability.
Mechanism of Action
O-GlcNAcylation is a reversible post-translational modification that cycles on and off proteins in response to cellular signaling and nutrient availability. The addition of O-GlcNAc is catalyzed by O-GlcNAc transferase (OGT), while its removal is catalyzed by O-GlcNAcase (OGA). This compound specifically inhibits OGA, leading to the accumulation of O-GlcNAcylated proteins. This allows researchers to investigate the downstream effects of increased O-GlcNAcylation on various signaling pathways and cellular functions.[1][2]
Data Presentation
The effective concentration and incubation time for this compound can vary depending on the cell type and the specific experimental goals. Below is a summary of conditions reported in the literature.
| Cell Line | Concentration (µM) | Treatment Time | Observed Effect | Reference |
| Rat epitrochlearis muscles | 100 | 19 hours | Marked increase in O-GlcNAcylation of multiple proteins; reduced insulin-stimulated glucose transport. | [3] |
| 3T3-L1 adipocytes | 100 | Not specified | Elevated O-GlcNAc levels; impaired insulin signaling. | [4] |
| Rat primary adipocytes | 100 | 12 hours | Increased O-GlcNAc modification on proteins; decreased insulin-stimulated 2-deoxyglucose uptake and GLUT4 translocation. | [5] |
| HEK293T and HeLa cells | 50 | 3-9 hours | Used for modulating OGA activity before immunoprecipitation of O-GlcNAcylated proteins. | [6] |
| Jurkat cells | 50 | 3 hours | Used in conjunction with glucosamine to increase O-GlcNAc levels for Western blot analysis. | [7] |
| HepG2 cells | 50 | 6 hours | Prevented the decline of O-GlcNAc levels during glucose deprivation. | [8] |
| PANC-1 and MiaPaCa-2 cells | 1 | 4 hours | Increased protein level of SIRT7. | [9] |
Experimental Protocols
Protocol 1: Treatment of Cells with this compound
This protocol describes the general procedure for treating cultured cells with this compound to increase protein O-GlcNAcylation.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound (stock solution typically prepared in DMSO or water)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Prepare the desired concentration of this compound in complete culture medium. Also, prepare a vehicle control with the same concentration of the solvent used for the this compound stock.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing this compound or the vehicle control to the cells.
-
Incubate the cells for the desired time (e.g., 3 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.[1][6]
-
After incubation, proceed with cell lysis for downstream applications such as Western blotting or immunoprecipitation.
Protocol 2: Western Blot Analysis of Global O-GlcNAcylation
This protocol details the detection of total O-GlcNAcylated proteins by Western blot following this compound treatment.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer (supplemented with protease and OGA inhibitors like PUGNAc or Thiamet-G)[1]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)[1][10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Protocol 3: Immunoprecipitation of O-GlcNAcylated Proteins
This protocol allows for the enrichment of specific O-GlcNAcylated proteins of interest.
Materials:
-
Treated and control cell lysates
-
Antibody against the protein of interest
-
Protein A/G agarose beads
-
Immunoprecipitation (IP) lysis buffer
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis: Prepare cell lysates as described in the Western blot protocol, ensuring the lysis buffer is compatible with immunoprecipitation.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the antibody against the protein of interest overnight at 4°C.
-
Bead Incubation: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-O-GlcNAc antibody to detect the O-GlcNAcylation status of the target protein.[6]
Protocol 4: Cell Viability Assay (MTS Assay)
It is important to assess whether the chosen concentration of this compound affects cell viability. The MTS assay is a colorimetric method for determining the number of viable cells.
Materials:
-
Cells treated with a range of this compound concentrations
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired incubation time.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[11]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualization
Caption: Experimental workflow for using this compound in cell culture.
Caption: Mechanism of action of this compound on the O-GlcNAc cycling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. O-GlcNAcylation and stablization of SIRT7 promote pancreatic cancer progression by blocking the SIRT7-REGγ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating Mammalian Cells with (Z)-PUGNAc
For Researchers, Scientists, and Drug Development Professionals
(Z)-PUGNAc is a potent and specific inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound treatment leads to a global increase in protein O-GlcNAcylation, a dynamic post-translational modification involved in various cellular processes, including signal transduction, transcription, and metabolism. These application notes provide detailed protocols for the use of this compound in mammalian cell culture to study the functional consequences of increased O-GlcNAcylation.
Data Presentation
The following table summarizes key quantitative data for this compound. It is important to note that direct cytotoxic IC50 values for this compound are not widely reported in the literature. The values presented below primarily reflect the effective concentrations used to elicit specific biological responses related to OGA inhibition.
| Parameter | Cell Line | Value | Remarks |
| EC50 | 3T3-L1 adipocytes | ~3 µM | Effective concentration for a half-maximal increase in global O-GlcNAcylation. Note: This study used PUGNAc, a mix of E and Z isomers, with the Z-isomer being the active form.[1] |
| Effective Concentration | Rat embryonic pancreas | 10 µM | Promoted β-cell development and induced NeuroD and Insulin expression.[2] |
| Effective Concentration | CHO-IR cells | 50 µM | Used to study the pro-survival action of insulin.[3] |
| Effective Concentration | 3T3-L1 adipocytes | 100 µM | Induced insulin resistance.[4][5] |
| Effective Concentration | Rat skeletal muscle | 100 µM | Increased protein O-GlcNAcylation and induced insulin resistance.[6] |
| Ki (Inhibition Constant) | Human O-GlcNAcase | 46 nM | In vitro inhibition constant for O-GlcNAcase. |
| Ki (Inhibition Constant) | Human β-hexosaminidase | 36 nM | In vitro inhibition constant for β-hexosaminidase, indicating some off-target activity. |
Signaling Pathway
The diagram below illustrates the impact of this compound on the insulin signaling pathway. By inhibiting OGA, this compound increases the O-GlcNAcylation of key signaling proteins, which can attenuate the downstream effects of insulin.
Caption: this compound inhibits OGA, leading to increased O-GlcNAcylation of insulin signaling proteins, which can impair their function and reduce glucose uptake.
Experimental Workflow
The following diagram outlines a general workflow for treating mammalian cells with this compound and assessing the downstream cellular effects.
Caption: Experimental workflow for this compound treatment and analysis of mammalian cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound: Based on its molecular weight (353.33 g/mol ), calculate the mass needed to prepare a stock solution of a desired concentration (e.g., 100 mM).
-
For a 100 mM stock solution, dissolve 35.33 mg of this compound in 1 mL of DMSO.
-
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO.
-
Vortexing: Vortex the tube until the this compound is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Treatment of Mammalian Cells with this compound
Materials:
-
Mammalian cells of interest cultured in appropriate vessels
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (sterile DMSO)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment (typically 70-80% confluency).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound to account for any solvent effects. The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid cytotoxicity.
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration (e.g., 6, 12, or 24 hours). The optimal incubation time may vary depending on the cell type and the specific endpoint being measured.
Protocol 3: Western Blot Analysis of Global O-GlcNAcylation
Materials:
-
This compound-treated and control cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 50 µM this compound or Thiamet-G)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody (and a separate membrane for the loading control antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the O-GlcNAc signal to the loading control to compare relative levels between samples.
-
Protocol 4: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Use of (Z)-PUGNAc in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA), in preclinical animal models of diabetes. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate experimental design and execution.
Introduction
This compound is a valuable chemical tool for studying the role of O-GlcNAcylation, a dynamic post-translational modification, in the pathophysiology of diabetes. By inhibiting OGA, this compound elevates the levels of O-GlcNAc on nuclear and cytoplasmic proteins, thereby influencing various cellular processes, including insulin signaling. Increased flux through the hexosamine biosynthetic pathway and subsequent protein O-GlcNAcylation have been implicated in insulin resistance.[1] This makes this compound a critical compound for investigating the molecular mechanisms underlying glucose toxicity and for exploring potential therapeutic strategies targeting the O-GlcNAc pathway.
Mechanism of Action
This compound functions as a competitive inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from serine and threonine residues of proteins.[2] In diabetic states characterized by hyperglycemia, there is an increased flux of glucose through the hexosamine biosynthesis pathway (HBP), leading to an accumulation of UDP-GlcNAc, the substrate for O-GlcNAc transferase (OGT). This results in hyper-O-GlcNAcylation of various proteins, including key components of the insulin signaling cascade. By inhibiting OGA, this compound further amplifies this O-GlcNAcylation, allowing researchers to study the downstream consequences of this modification. It is important to note that while this compound is a potent OGA inhibitor, more selective inhibitors like Thiamet-G have been developed.[3] Some studies suggest that the effects of PUGNAc on insulin action may not be solely due to OGA inhibition, hinting at potential off-target effects.[3][4]
Animal Models of Diabetes
The selection of an appropriate animal model is crucial for the successful investigation of this compound's effects. Both chemically-induced and genetic models of diabetes are commonly used.
1. Streptozotocin (STZ)-Induced Type 1 Diabetes: STZ is a chemical toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is suitable for studying the effects of this compound in a type 1 diabetes context.
2. db/db Mice (Type 2 Diabetes): These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[5] The db/db mouse is a relevant model for studying the impact of O-GlcNAcylation in the context of type 2 diabetes.[3]
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes with Streptozotocin (STZ) in Mice
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), freshly prepared and cold
-
C57BL/6J mice (male, 8-10 weeks old)
-
Glucometer and test strips
-
Insulin (for rescue in case of severe hyperglycemia)
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours prior to STZ injection.
-
STZ Preparation: Immediately before use, dissolve STZ in cold citrate buffer to a final concentration of 40 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes of preparation.
-
STZ Administration: Inject mice intraperitoneally (i.p.) with a single high dose of 150-200 mg/kg STZ or multiple low doses of 40 mg/kg STZ for 5 consecutive days.[6][7] The multiple low-dose regimen is often preferred as it induces a more gradual onset of diabetes with insulitis, more closely mimicking human type 1 diabetes.
-
Blood Glucose Monitoring: Starting 48-72 hours after the final STZ injection, monitor blood glucose levels from the tail vein. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Animal Health: Monitor the animals daily for signs of distress, including weight loss, polyuria, and polydipsia. Provide supportive care as needed.
Protocol 2: this compound Treatment in Diabetic Animal Models
Due to the limited number of recent in vivo studies detailing specific this compound protocols for diabetes, the following is a general protocol based on the use of the more selective OGA inhibitor, Thiamet-G. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental goals.
Materials:
-
This compound
-
Vehicle (e.g., saline, PBS, or appropriate solvent for oral gavage)
-
Diabetic mice (e.g., STZ-induced or db/db)
-
Administration supplies (e.g., gavage needles, syringes)
Procedure:
-
Group Allocation: Randomly assign diabetic animals to treatment and control groups (e.g., Vehicle control, this compound treated).
-
Dosing and Administration:
-
Intraperitoneal (i.p.) Injection: Based on studies with Thiamet-G, a starting dose of around 20 mg/kg of this compound administered daily via i.p. injection could be considered.[8]
-
Oral Gavage: For oral administration, a higher dose may be required. Dose-ranging studies are recommended.
-
In-diet Administration: For chronic studies, this compound can be mixed with powdered chow. A concentration of around 500 mg/kg of diet has been used for Thiamet-G in some studies.[4]
-
-
Treatment Duration: The duration of treatment will depend on the study's objectives, ranging from acute (single dose or a few days) to chronic (several weeks).
-
Monitoring: Throughout the treatment period, monitor blood glucose levels, body weight, and food and water intake regularly.
-
Outcome Assessment: At the end of the study, collect blood and tissues for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein O-GlcNAcylation in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Segmentation of the Pathophysiological Stages of Diabetic Changes in the db/db Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
(Z)-PUGNAc In Vivo Administration and Dosage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-PUGNAc, the Z-isomer of O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a potent and widely utilized inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound effectively increases the levels of O-GlcNAcylation on a multitude of proteins, allowing for the study of this dynamic post-translational modification in various biological processes. The Z-isomer of PUGNAc has been demonstrated to be a vastly more potent inhibitor of O-GlcNAcase than the E-isomer.[1] However, it is important to note that PUGNAc can also inhibit other hexosaminidases, such as lysosomal β-hexosaminidase, which should be considered when interpreting experimental outcomes.[2]
This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound, intended to guide researchers in designing and executing experiments in animal models.
Data Presentation: Quantitative In Vivo Administration Data
While specific in vivo dosage regimens for this compound are not extensively detailed in publicly available literature, the following table summarizes available information and provides general guidance based on common practices for administering compounds to rodents in preclinical studies. Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and experimental goals.
| Parameter | Mouse | Rat | Reference |
| Animal Model | General Guidance | General Guidance | [3][4][5][6] |
| Administration Route | Intraperitoneal (i.p.), Oral Gavage | Intraperitoneal (i.p.), Oral Gavage | [3][4][6] |
| Recommended Needle Gauge (i.p.) | 25-27 G | 23-25 G | [3] |
| Maximum Injection Volume (i.p.) | < 10 mL/kg | < 10 mL/kg | [3] |
| Recommended Gavage Needle Size | 18-20 G (1.5 in.) | 16-18 G (2-3 in.) | [6] |
| Maximum Gavage Volume | 10 mL/kg | 10-20 mL/kg | [6] |
Note: The above table provides general guidelines. The optimal dosage, administration route, and frequency should be empirically determined for each specific study. It is crucial to start with lower doses and escalate to find a dose that provides the desired biological effect without toxicity.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is soluble in DMSO.[7] For in vivo administration, a stock solution in DMSO is typically prepared and then further diluted in a suitable vehicle to minimize DMSO toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
Captisol® (SBE-β-CD), 20% in saline, sterile
Protocol for Vehicle Formulation (Example):
The following protocols, adapted from commercial supplier recommendations, yield a clear solution. It is recommended to prepare the working solution fresh on the day of use.
Formulation 1: PEG300, Tween-80, and Saline
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Formulation 2: Corn Oil
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly.
Formulation 3: SBE-β-CD in Saline
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in saline and mix thoroughly.
In Vivo Administration Protocol: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for systemic administration of compounds in rodents.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 G for mice, 23-25 G for rats)
-
70% Ethanol for disinfection
-
Animal restraint device (as needed)
Procedure:
-
Accurately weigh the animal to calculate the correct injection volume based on the desired dosage (mg/kg). The maximum recommended i.p. injection volume is 10 mL/kg.[3]
-
Restrain the animal securely. For mice, this can be done by scruffing the neck and securing the tail. For rats, appropriate manual restraint or a restraint device may be used.
-
Position the animal on its back with the head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
In Vivo Administration Protocol: Oral Gavage
Oral gavage ensures direct delivery of a specific dose to the stomach.
Materials:
-
Prepared this compound solution
-
Sterile syringes
-
Appropriately sized gavage needles (18-20 G for mice, 16-18 G for rats) with a ball-tip to prevent esophageal injury.[6]
-
Animal restraint device (as needed)
Procedure:
-
Weigh the animal to determine the correct administration volume.
-
Properly restrain the animal to prevent movement and ensure the head and neck are in a straight line.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach and mark the needle.
-
Gently insert the ball-tipped needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is in the esophagus, advance it to the pre-measured mark.
-
Slowly administer the this compound solution.
-
Gently remove the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
Visualization of Pathways and Workflows
Signaling Pathway Affected by this compound
This compound, by inhibiting O-GlcNAcase, increases O-GlcNAcylation, which can reciprocally regulate protein phosphorylation. One of the key pathways affected is the insulin signaling cascade. Increased O-GlcNAcylation of proteins like IRS-1 and Akt can lead to their reduced phosphorylation, potentially contributing to insulin resistance.[3]
Caption: Insulin signaling pathway modulation by this compound.
Experimental Workflow for In Vivo this compound Administration and Analysis
The following diagram outlines a typical workflow for an in vivo study using this compound.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 3. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
O-GlcNAcase Activity Assay Using (Z)-PUGNAc as an Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism. This modification involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. The cycling of O-GlcNAc is tightly controlled by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling has been implicated in numerous diseases, including diabetes, neurodegeneration, and cancer, making OGA a compelling therapeutic target.
(Z)-PUGNAc, or O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate, is a potent and widely used inhibitor of O-GlcNAcase. It acts as a competitive inhibitor by mimicking the transition state of the OGA catalytic mechanism.[1][2] The Z-isomer of PUGNAc is significantly more potent than the E-isomer.[3] By inhibiting OGA, this compound leads to an increase in global O-GlcNAcylation levels, allowing researchers to study the functional consequences of this modification. These application notes provide a detailed protocol for assaying O-GlcNAcase activity and its inhibition by this compound using a colorimetric-based method.
Principle of the Assay
The O-GlcNAcase activity assay described here is a colorimetric method that utilizes the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). OGA catalyzes the hydrolysis of pNP-GlcNAc, releasing p-nitrophenol.[4][5][6] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which is a yellow-colored compound with a maximum absorbance at 405 nm. The rate of p-nitrophenol production is directly proportional to the OGA activity. The inhibitory effect of this compound is determined by measuring the reduction in OGA activity in the presence of the inhibitor.
Quantitative Data: Inhibition of O-GlcNAcase by this compound
The inhibitory potency of this compound against O-GlcNAcase has been characterized in multiple studies. The following table summarizes key quantitative data.
| Parameter | Value | Enzyme Source | Reference |
| Ki | 46 nM | O-GlcNAcase | [7] |
| Ki | 70 nM | human OGA | [2] |
| Ki | ~50 nM | OGA | [8] |
| IC50 | 46 nM | human OGA | [1] |
| Ki | 36 nM | β-hexosaminidase | [7] |
Note: this compound also exhibits inhibitory activity against lysosomal β-hexosaminidases, which should be considered when interpreting results from cellular studies.[1][9]
Experimental Protocols
Materials and Reagents
-
Recombinant human O-GlcNAcase (OGA)
-
This compound
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Assay Buffer: 50 mM Sodium Cacodylate, pH 6.5[5]
-
Stop Solution: 0.5 M Sodium Carbonate (Na2CO3)[10]
-
Bovine Serum Albumin (BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Reagent Preparation
-
OGA Enzyme Stock Solution: Reconstitute recombinant OGA in a suitable buffer (as per manufacturer's instructions) to a stock concentration of 0.1-1 µg/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer (50 mM Sodium Cacodylate, pH 6.5): Prepare a 50 mM solution of sodium cacodylate in nuclease-free water. Adjust the pH to 6.5 using HCl.
-
pNP-GlcNAc Substrate Stock Solution (100 mM): Dissolve pNP-GlcNAc in DMSO to a final concentration of 100 mM. Store in aliquots at -20°C.
-
This compound Inhibitor Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.[7] Store in aliquots at -20°C.
-
Stop Solution (0.5 M Sodium Carbonate): Dissolve sodium carbonate in deionized water to a final concentration of 0.5 M.[10]
O-GlcNAcase Activity Assay Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture as follows:
-
X µL Assay Buffer (50 mM Sodium Cacodylate, pH 6.5)
-
1 µL BSA (to a final concentration of 0.3%)[5]
-
Y µL OGA enzyme (diluted in Assay Buffer to the desired final concentration)
-
Make up the volume to 98 µL with Assay Buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the Reaction: Add 2 µL of 2 mM pNP-GlcNAc (diluted from the stock solution in Assay Buffer) to each well to initiate the reaction. The final concentration of pNP-GlcNAc will be 40 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[5] The optimal incubation time may need to be determined empirically based on the enzyme concentration to ensure the reaction remains in the linear range.
-
Stop the Reaction: Add 100 µL of 0.5 M Sodium Carbonate Stop Solution to each well to terminate the reaction.[10]
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Controls:
-
No Enzyme Control: Replace the OGA enzyme with an equal volume of Assay Buffer.
-
No Substrate Control: Replace the pNP-GlcNAc substrate with an equal volume of Assay Buffer.
-
O-GlcNAcase Inhibition Assay Protocol with this compound
This protocol is used to determine the inhibitory effect of this compound on OGA activity.
-
Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in Assay Buffer from the 10 mM stock solution. The final concentrations in the assay should typically range from nanomolar to micromolar to determine the IC50 value.
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture as follows:
-
X µL Assay Buffer (50 mM Sodium Cacodylate, pH 6.5)
-
1 µL BSA (to a final concentration of 0.3%)
-
10 µL of diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO as the inhibitor dilutions)
-
Y µL OGA enzyme (diluted in Assay Buffer)
-
Make up the volume to 98 µL with Assay Buffer.
-
-
Pre-incubation with Inhibitor: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 2 µL of 2 mM pNP-GlcNAc to each well.
-
Incubation, Stopping, and Measurement: Follow steps 4-6 from the O-GlcNAcase Activity Assay Protocol.
Data Analysis
-
Calculate OGA Activity: Subtract the absorbance of the no-enzyme control from the absorbance of the samples. The activity can be expressed as the change in absorbance per unit time or converted to the amount of p-nitrophenol produced using a standard curve.
-
Determine IC50 of this compound:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Caption: O-GlcNAc signaling pathway and inhibition by this compound.
Caption: Experimental workflow for the O-GlcNAcase activity assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Substrate (pNP-GlcNAc) degradation | Prepare fresh substrate solution. Store stock solution protected from light. |
| Contaminated reagents | Use fresh, high-purity reagents and nuclease-free water. | |
| Low or no enzyme activity | Inactive enzyme | Use a fresh aliquot of enzyme. Ensure proper storage at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions (pH, temperature) | Verify the pH of the assay buffer. Ensure the incubator is at the correct temperature. | |
| Presence of inhibitors in the sample preparation | If using cell lysates, consider dialysis or buffer exchange to remove potential inhibitors. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Ensure consistent temperature during all incubation steps. | |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Conclusion
This application note provides a comprehensive and detailed protocol for measuring O-GlcNAcase activity and its inhibition by this compound. The colorimetric assay described is a robust and straightforward method suitable for screening potential OGA inhibitors and for studying the kinetics of OGA-catalyzed reactions. By following these protocols, researchers can effectively utilize this compound as a tool to investigate the critical roles of O-GlcNAcylation in various biological systems. For higher sensitivity, fluorogenic substrates may be considered as an alternative to the colorimetric pNP-GlcNAc.[10] Careful attention to reagent preparation, experimental setup, and data analysis will ensure reliable and reproducible results.
References
- 1. This compound | 132489-69-1 | Benchchem [benchchem.com]
- 2. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 3. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [In vitro enzyme assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase)]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. GlcNAcase activity assay [bio-protocol.org]
- 7. rndsystems.com [rndsystems.com]
- 8. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
preparation of (Z)-PUGNAc stock solution for experiments
(Z)-PUGNAc is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound treatment leads to an increase in global protein O-GlcNAcylation, making it a valuable tool for studying the roles of this post-translational modification in various cellular processes.
These application notes provide detailed protocols for the preparation and use of this compound stock solutions for in vitro experiments, targeting researchers, scientists, and drug development professionals.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 353.33 g/mol | |
| Formula | C₁₅H₁₉N₃O₇ | |
| Purity | ≥95% to ≥99% (varies by supplier) | [1][2][3] |
| Appearance | Crystalline solid | [1][2] |
| Storage | Store at -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [1][2] |
Solubility of this compound
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mM (35.33 mg/mL) | |
| Dimethyl formamide (DMF) | ~10 mg/mL | [1][2] |
| PBS (pH 7.2) | ~1 mg/mL | [1][2] |
Stock Solution Storage Recommendations
| Storage Temperature | Duration | Solvent | Source |
| -80°C | Up to 6 months | DMSO | [4] |
| -20°C | Up to 1 month | DMSO | [4] |
| Aqueous Solution | Not recommended for more than one day | PBS | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is the most common solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aliquot this compound: Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 35.33 mg of this compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 100 mM solution with 35.33 mg of this compound, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the solution until the this compound is completely dissolved.[4] Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[4]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution to a final working concentration in cell culture medium. A typical working concentration for this compound in cell culture is 100 µM.[5][6][7]
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To ensure accurate final dilution, it is recommended to prepare an intermediate dilution. For example, dilute the 100 mM stock solution 1:100 in cell culture medium to create a 1 mM intermediate stock.
-
Prepare Final Working Solution: Dilute the stock or intermediate solution into the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 10 mL of medium with a final concentration of 100 µM this compound, add 10 µL of the 100 mM stock solution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the this compound working solution. This is crucial as DMSO can have physiological effects at higher concentrations.[1]
-
Mix and Apply to Cells: Gently mix the medium containing this compound or the vehicle control and add it to your cell culture plates.
-
Incubation: Incubate the cells for the desired period. For example, studies have used incubation times ranging from 12 to 19 hours.[5][7]
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for a cell-based assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Insulin Signaling with (Z)-PUGNAc Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(Z)-PUGNAc as a Tool to Investigate O-GlcNAcylation in Insulin Signaling
This compound (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound treatment leads to a global increase in protein O-GlcNAcylation, providing a valuable pharmacological tool to study the role of this dynamic post-translational modification in various cellular processes, including insulin signaling.
The O-GlcNAc modification is increasingly recognized as a critical regulator of insulin action and glucose metabolism. Elevated levels of O-GlcNAcylation have been linked to the development of insulin resistance, a hallmark of type 2 diabetes. Studies utilizing this compound have been instrumental in elucidating the molecular mechanisms by which increased O-GlcNAcylation impairs insulin signaling.
Treatment of cells, such as 3T3-L1 adipocytes or skeletal muscle cells, with this compound has been shown to induce a state of insulin resistance.[1][2] This is characterized by a significant reduction in insulin-stimulated glucose uptake.[2] The underlying mechanism involves the hyper-O-GlcNAcylation of key components of the insulin signaling cascade, which in turn inhibits their proper function.
Specifically, increased O-GlcNAcylation of Insulin Receptor Substrate 1 (IRS-1) and Akt2 has been observed following this compound treatment.[3] This modification is associated with a decrease in their insulin-stimulated phosphorylation, a critical step for downstream signal propagation.[2][3] The reduced phosphorylation of Akt at key residues, such as Threonine 308, leads to decreased activity of this pivotal kinase and its downstream effectors, including GSK3β.[2]
It is important to note that while this compound is a widely used tool, some studies suggest it may have off-target effects, as more selective OGA inhibitors do not always fully replicate its effects on insulin resistance.[4] Therefore, careful experimental design and interpretation of results are crucial when using this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on key markers of insulin signaling from published studies.
Table 1: Effect of this compound on Insulin-Stimulated Akt Phosphorylation
| Cell Type | This compound Concentration | Treatment Duration | Insulin Stimulus | Reduction in Akt (Thr308) Phosphorylation | Reference |
| 3T3-L1 Adipocytes | 100 µM | Not specified | 10 nM | ~45% | [5] |
| Rat Primary Adipocytes | 100 µM | 12 hours | Not specified | Partial Reduction | [3] |
Table 2: Effect of this compound on Insulin-Stimulated IRS-1 Phosphorylation
| Cell Type | This compound Concentration | Treatment Duration | Insulin Stimulus | Reduction in IRS-1 (Tyr608) Phosphorylation | Reference |
| 3T3-L1 Adipocytes | Not specified | Not specified | Not specified | ~25% | [5] |
| Rat Primary Adipocytes | 100 µM | 12 hours | Not specified | Partial Reduction | [3] |
Table 3: Effect of this compound on Insulin-Stimulated Glucose Uptake
| Cell Type/Tissue | This compound Concentration | Treatment Duration | Insulin Stimulus | Reduction in 2-Deoxyglucose (2DG) Uptake | Reference |
| Rat Primary Adipocytes | 100 µM | 12 hours | Not specified | Drastic Decrease | [3] |
| Rat Skeletal Muscle | 100 µM | 19 hours | Physiologic concentration | Significant Reduction | [6] |
Signaling Pathway and Experimental Workflow
Caption: Insulin signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for studying insulin signaling with this compound.
Experimental Protocols
Protocol 1: Culture and Differentiation of 3T3-L1 Preadipocytes
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a widely used in vitro model for studying insulin signaling.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, 10% bovine calf serum, and 1% penicillin/streptomycin (Growth Medium)
-
DMEM with high glucose, 10% fetal bovine serum (FBS), and 1% penicillin/streptomycin (Differentiation Medium)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in Growth Medium and culture at 37°C in a 5% CO₂ incubator until they reach confluence.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the Growth Medium with Differentiation Medium supplemented with a differentiation cocktail containing:
-
0.5 mM IBMX
-
1 µM Dexamethasone
-
10 µg/mL Insulin
-
-
Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with Differentiation Medium containing only 10 µg/mL insulin.
-
Maturation (Day 4 onwards): After another 48 hours, replace the medium with fresh Differentiation Medium. Replenish with fresh Differentiation Medium every 2 days.
-
Mature Adipocytes: Mature, lipid-laden adipocytes are typically ready for experiments between days 8 and 12 of differentiation.
Protocol 2: this compound Treatment and Insulin Stimulation
Materials:
-
Mature 3T3-L1 adipocytes (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free DMEM
-
Insulin stock solution (e.g., 10 µM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
This compound Treatment: Incubate mature 3T3-L1 adipocytes in Differentiation Medium containing the desired concentration of this compound (e.g., 100 µM) for 12-24 hours at 37°C. Include a vehicle control (DMSO).
-
Serum Starvation: After the this compound treatment, wash the cells twice with warm PBS and then incubate in serum-free DMEM for 2-4 hours at 37°C.
-
Insulin Stimulation: Add insulin to the serum-free medium to a final concentration of 100 nM. For control wells, add an equivalent volume of vehicle. Incubate for 10-30 minutes at 37°C.
-
Experiment Termination: Immediately after insulin stimulation, place the culture plates on ice and proceed to cell lysis for Western blotting or the 2-deoxyglucose uptake assay.
Protocol 3: Western Blotting for Insulin Signaling Proteins
Materials:
-
Treated and stimulated 3T3-L1 adipocytes (from Protocol 2)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-Akt, anti-phospho-IRS-1 (Tyr608), anti-IRS-1, anti-O-GlcNAc)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the bands can be performed to quantify changes in protein phosphorylation.
Protocol 4: 2-Deoxyglucose (2DG) Uptake Assay
Materials:
-
Treated and stimulated 3T3-L1 adipocytes (from Protocol 2)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B
-
Scintillation fluid and counter
Procedure:
-
Preparation: Following this compound treatment and insulin stimulation, wash the cells twice with KRH buffer.
-
Glucose Uptake: Add KRH buffer containing 2-Deoxy-D-[³H]glucose (e.g., 0.1 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 0.1 mM). Incubate for 5-10 minutes at 37°C. To determine non-specific uptake, a set of wells should be pre-incubated with cytochalasin B (an inhibitor of glucose transporters).
-
Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate. Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake.
Protocol 5: Immunoprecipitation of O-GlcNAcylated Proteins
Materials:
-
This compound treated 3T3-L1 adipocytes
-
Immunoprecipitation (IP) Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and OGA inhibitors like PUGNAc or Thiamet-G)
-
Anti-O-GlcNAc antibody (e.g., RL2)
-
Protein A/G agarose beads
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse the this compound treated cells with IP Lysis Buffer.
-
Pre-clearing: Incubate the lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-O-GlcNAc antibody and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: The eluted proteins can be analyzed by Western blotting using antibodies against specific proteins of interest in the insulin signaling pathway (e.g., IRS-1, Akt).
References
- 1. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Insulin Receptor Substrate 1 (IRS-1)/AKT Kinase-mediated Insulin Signaling by O-Linked β-N-Acetylglucosamine in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of O-GlcNAcylated Proteins using (Z)-PUGNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][3] O-GlcNAcylation plays a critical role in a wide array of cellular processes, including transcription, signal transduction, and cell cycle regulation.[1] Its dysregulation has been implicated in various diseases, making the study of O-GlcNAcylated proteins crucial for drug development and disease modeling.
A significant challenge in studying O-GlcNAcylation is the labile nature of the modification, which can be removed by OGA during cell lysis and immunoprecipitation procedures.[1] To overcome this, inhibitors of OGA are utilized to preserve the O-GlcNAc modification. (Z)-PUGNAc is a potent and widely used inhibitor of O-GlcNAcase, effectively increasing the levels of O-GlcNAcylated proteins within cells.[4][5][6] This document provides a detailed protocol for the immunoprecipitation of O-GlcNAcylated proteins, leveraging the inhibitory action of this compound to ensure the preservation and enrichment of these modified proteins for downstream analysis.
Mechanism of this compound Action
This compound acts as a competitive inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins.[6] By binding to the active site of OGA, this compound prevents the hydrolysis of the O-GlcNAc moiety, leading to an accumulation of O-GlcNAcylated proteins within the cell. This is essential for accurately studying the O-GlcNAcome, as it preserves the in vivo state of protein O-GlcNAcylation during experimental procedures. The Z-linked isomer of PUGNAc is noted to be a more potent inhibitor than its E-isomer counterpart.[5]
Experimental Protocols
This section details the protocol for the immunoprecipitation of O-GlcNAcylated proteins. It is crucial to optimize inhibitor concentrations and incubation times for each cell line to achieve the desired level of O-GlcNAcylation.[1]
Materials
-
Cell culture reagents
-
This compound (Tocris Bioscience, MedChemExpress, or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors and this compound
-
Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or Laemmli sample buffer)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
-
SDS-PAGE and Western Blotting reagents
Cell Treatment with this compound
-
Cell Culture : Culture cells to approximately 80-90% confluency. The number of cells required will depend on the abundance of the target O-GlcNAcylated proteins.
-
Inhibitor Treatment : Treat cells with this compound at a final concentration of 50-100 µM in the culture medium.[7] Incubate for 4-18 hours at 37°C in a CO2 incubator.[3] Optimization of both concentration and incubation time is recommended for each cell line and experimental condition.[1]
Immunoprecipitation Workflow
Detailed Protocol
-
Cell Lysis :
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer containing a protease inhibitor cocktail and 50 µM this compound.[8]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Pre-clearing the Lysate :
-
To reduce non-specific binding, pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation :
-
Add the anti-O-GlcNAc antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing :
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
-
Elution :
-
Elute the bound proteins from the beads using an appropriate Elution Buffer.
-
For mass spectrometry, use a non-denaturing elution buffer like Glycine-HCl and neutralize immediately with Neutralization Buffer.
-
For Western Blot analysis, resuspend the beads in Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
-
Downstream Analysis :
-
The eluted proteins are now ready for analysis by SDS-PAGE and Western Blotting to confirm the enrichment of O-GlcNAcylated proteins, or for more in-depth analysis such as mass spectrometry.
-
Data Presentation
The following table summarizes typical concentrations and incubation times for this compound treatment found in the literature. It is essential to empirically determine the optimal conditions for your specific cell type and experimental goals.
| Parameter | Recommended Range | Cell Type Example | Reference |
| This compound Concentration | 50 - 100 µM | Rat primary adipocytes, HepG2 | [7][9] |
| Treatment Duration | 3 - 18 hours | HEK293T, HeLa, Rat skeletal muscle | [1][10] |
| Lysis Buffer Additive | 2 - 50 µM | PANC-1, various | [2][8] |
Troubleshooting
-
Low Yield of O-GlcNAcylated Proteins :
-
Increase the concentration of this compound or the treatment duration.
-
Ensure that this compound is included in the lysis buffer to inhibit OGA activity during the procedure.
-
Optimize the antibody-to-lysate ratio.
-
-
High Background/Non-specific Binding :
-
Increase the number of washes after immunoprecipitation.
-
Ensure the lysate is properly pre-cleared.
-
Use a more stringent wash buffer (e.g., with higher salt concentration or detergent).
-
-
Variability between Experiments :
-
Maintain consistent cell confluency and passage number.
-
Prepare fresh inhibitor and lysis buffer for each experiment.
-
By following this detailed protocol and optimizing the key steps for your specific experimental system, you can successfully immunoprecipitate O-GlcNAcylated proteins for a wide range of downstream applications, contributing to a deeper understanding of the role of O-GlcNAcylation in health and disease.
References
- 1. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Evaluation of Affinity Enrichment Methods for O-GlcNAc Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 6. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 7. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting (Z)-PUGNAc experiments for inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (Z)-PUGNAc. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results with this compound can stem from several factors:
-
Off-Target Effects: this compound is a potent inhibitor of O-GlcNAcase (OGA), but it also inhibits other hexosaminidases, such as lysosomal β-hexosaminidases (HexA and HexB).[1][2] This lack of specificity can lead to confounding effects, particularly in studies involving cellular processes where these off-target enzymes are active. For example, in studies of insulin signaling, some observed effects of this compound may not be solely due to OGA inhibition.
-
Reagent Stability and Storage: this compound solutions, especially in aqueous buffers, have limited stability. It is recommended to prepare fresh aqueous solutions daily.[3] Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
-
Cell Line Variability: Different cell lines may have varying levels of OGA and off-target hexosaminidases, leading to different sensitivities to this compound. It is crucial to determine the optimal concentration and incubation time for each cell line empirically.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and O-GlcNAcylation levels, contributing to variability in results.
Q2: I am observing unexpected cellular phenotypes that don't seem to correlate with O-GlcNAcylation levels. What could be the issue?
This is a common issue and often points to the off-target effects of this compound. Inhibition of lysosomal β-hexosaminidases can lead to the accumulation of gangliosides, which can have broad effects on cellular signaling and function, independent of O-GlcNAcylation. To confirm if the observed phenotype is due to OGA inhibition, consider the following:
-
Use a more specific OGA inhibitor: Compare the effects of this compound with a more selective OGA inhibitor, such as Thiamet-G.[4][5] If the phenotype is not replicated with the more specific inhibitor, it is likely an off-target effect of this compound.
Q3: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO at concentrations up to 100 mM.[1] For cell culture experiments, a concentrated stock solution in DMSO is typically prepared and then diluted into the culture medium to the final working concentration.
-
Stock Solution: Prepare a 10 mM or higher stock solution in anhydrous DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: this compound has limited stability in aqueous solutions. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment and use them the same day.[3]
Q4: What are typical working concentrations for this compound in cell culture?
The optimal working concentration of this compound can vary significantly depending on the cell line and the desired level of OGA inhibition.
-
General Range: A common starting range for cell culture experiments is 10-100 µM.
-
Dose-Response: It is highly recommended to perform a dose-response experiment to determine the EC50 for increasing O-GlcNAcylation in your specific cell line. For example, in 3T3-L1 adipocytes, this compound showed an EC50 of approximately 3 µM for increasing O-GlcNAc levels.[6]
-
Incubation Time: Incubation times can range from a few hours to 24 hours or longer, depending on the experimental goals. A time-course experiment is recommended to determine the optimal duration for observing the desired effect.
Quantitative Data Summary
| Parameter | Enzyme | Value | Organism/Cell Line | Reference |
| Ki | O-GlcNAcase (OGA) | 46 nM | Human | [1] |
| Ki | β-Hexosaminidase | 36 nM | Human | [1] |
| Ki | O-GlcNAcase (OGA) | 5.4 nM | Clostridium perfringens | [7] |
| EC50 | O-GlcNAc increase | ~3 µM | 3T3-L1 adipocytes | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 283.02 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 353.33 g/mol ).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro OGA Inhibition Assay
-
Materials: Purified OGA enzyme, fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide), assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4), this compound stock solution, multi-well plate, plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the multi-well plate.
-
Add the purified OGA enzyme to each well and incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration and determine the IC50 value.
-
Protocol 3: Cell-Based O-GlcNAcylation Assay
-
Materials: Cell line of interest, complete cell culture medium, this compound stock solution, lysis buffer, primary antibody against O-GlcNAc (e.g., RL2), appropriate secondary antibody, Western blot equipment.
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or a vehicle control) diluted in fresh cell culture medium.
-
Incubate for the desired period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting using an equal amount of protein from each sample.
-
Probe the membrane with an anti-O-GlcNAc antibody to detect changes in global O-GlcNAcylation levels. A loading control (e.g., β-actin or GAPDH) should also be used.
-
Visualizations
Caption: A general experimental workflow for using this compound and troubleshooting inconsistent results.
Caption: The effect of this compound on the insulin signaling pathway through OGA inhibition.
Caption: The potential therapeutic role of this compound in Alzheimer's disease via OGA inhibition.
References
- 1. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 2. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Writing and erasing O-GlcNAc from target proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (Z)--PUGNAc for OGA Inhibition
Welcome to the technical support center for the optimization of (Z)-PUGNAc concentration for maximum O-GlcNAcase (OGA) inhibition. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound treatment leads to an increase in the overall levels of O-GlcNAcylated proteins within a cell. It is important to use the (Z)-isomer as it is vastly more potent than the E-isomer.
Q2: What is a typical starting concentration and incubation time for this compound in cell culture?
A common starting concentration for this compound in cell culture is between 50 µM and 100 µM. Incubation times can range from 3 to 24 hours, depending on the cell type and the desired level of OGA inhibition. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is recommended to keep the DMSO stock solution at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] Avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound?
Yes, a significant off-target effect of this compound is the inhibition of lysosomal β-hexosaminidases.[2][3][4][5] This can lead to the accumulation of gangliosides and other glycoconjugates, which may produce confounding effects in some experimental systems.[2][3][4][5] If off-target effects are a concern, consider using more selective OGA inhibitors like Thiamet-G.
Troubleshooting Guides
Problem 1: No observable increase in global O-GlcNAcylation after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Increase the concentration of this compound. Perform a dose-response experiment (e.g., 25, 50, 100, 200 µM) to find the optimal concentration for your cell line. |
| Insufficient Incubation Time | Increase the incubation time. A time-course experiment (e.g., 4, 8, 12, 24 hours) can help determine the optimal duration for maximal O-GlcNAc accumulation. |
| This compound Degradation | Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solution if necessary. |
| Low Basal OGA Activity | Some cell lines may have low basal OGA activity. Confirm OGA expression in your cell line via Western blot or qPCR. |
| Western Blotting Issues | Refer to the "High Background or Weak Signal in O-GlcNAc Western Blot" troubleshooting section below. |
Problem 2: Cell toxicity or death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| High this compound Concentration | Reduce the concentration of this compound. High concentrations can be toxic to some cell lines. |
| Prolonged Incubation | Decrease the incubation time. Continuous exposure to high concentrations of this compound can lead to cytotoxicity.[6] |
| DMSO Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%). Prepare a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| Off-Target Effects | The observed toxicity may be due to the inhibition of lysosomal hexosaminidases.[2][3][4][5] Consider using a more selective OGA inhibitor. |
| Cell Health | Ensure cells are healthy and not overly confluent before treatment. |
Problem 3: High background or weak signal in O-GlcNAc Western blot.
| Possible Cause | Suggested Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST).[7][8] |
| Antibody Concentration | Optimize the primary and secondary antibody concentrations. High antibody concentrations can lead to non-specific binding and high background.[9][10] |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations.[8][9] |
| Poor Protein Transfer | Confirm efficient protein transfer from the gel to the membrane using a total protein stain like Ponceau S. |
| Low Protein Loading | Ensure sufficient total protein is loaded onto the gel (typically 20-40 µg of cell lysate). |
Data Presentation
Table 1: Inhibitory Constants and Typical Working Concentrations of this compound
| Parameter | Value | Reference(s) |
| Ki for OGA | 46 nM | [1] |
| Ki for β-hexosaminidase | 36 nM | [1] |
| Typical Cell Culture Concentration | 50 - 100 µM | [6] |
| Typical Incubation Time | 3 - 24 hours |
Note: IC50 values for this compound are highly dependent on the cell line and specific assay conditions and are not consistently reported in the literature. It is recommended to determine the optimal concentration empirically for each experimental system.
Experimental Protocols
Protocol 1: Western Blot Analysis of Global O-GlcNAcylation
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the determined time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to also include an OGA inhibitor (such as this compound or Thiamet-G) in the lysis buffer to prevent O-GlcNAc removal during sample preparation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Normalize the O-GlcNAc signal to a loading control such as β-actin or GAPDH.
-
Protocol 2: In Vitro OGA Activity Assay
This protocol is adapted from a method using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 6.5).
-
Prepare a stock solution of a fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide) in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stop solution (e.g., 0.5 M sodium carbonate).
-
-
Assay Procedure:
-
In a 96-well plate, add the cell lysate or purified OGA enzyme.
-
Add varying concentrations of this compound to the wells to determine its inhibitory effect. Include a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percentage of OGA inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PUGNAc treatment leads to an unusual accumulation of free oligosaccharides in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
Technical Support Center: (Z)-PUGNAc and Hexosaminidase Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-PUGNAc. The focus is on addressing the off-target effects of this compound on lysosomal hexosaminidases (HexA and HexB) and providing guidance on how to interpret experimental results and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, or O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate, is a potent inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.[1][2] Its primary intended use in research is to increase global O-GlcNAcylation levels to study the functional roles of this post-translational modification. It is important to use the Z-isomer of PUGNAc, as it is a significantly more potent inhibitor of O-GlcNAcase than the E-isomer.[3]
Q2: What are the main off-target effects of this compound?
The most significant off-target effect of this compound is the inhibition of lysosomal β-hexosaminidases, specifically HexA and HexB.[1][4] This lack of selectivity can lead to cellular effects that are independent of OGA inhibition, complicating data interpretation.
Q3: How can the off-target inhibition of hexosaminidases by this compound affect my experiments?
Inhibition of HexA and HexB by this compound can lead to the accumulation of their substrates, most notably the ganglioside GM2.[4][5][6] This can trigger cellular responses unrelated to the intended increase in O-GlcNAcylation, such as impacting insulin signaling pathways.[7][8]
Q4: Are there more selective inhibitors available?
Yes, several more selective inhibitors have been developed:
-
For O-GlcNAcase (OGA): Thiamet-G is a potent and highly selective OGA inhibitor with significantly less activity against hexosaminidases.[9][10][11]
-
For Hexosaminidases: Gal-PUGNAc is a derivative of PUGNAc that selectively inhibits HexA and HexB without significantly affecting OGA activity.[4][5][6]
Q5: What is the isomeric form of PUGNAc that is active against O-GlcNAcase?
The (Z)-isomer of PUGNAc is the biologically active form that potently inhibits O-GlcNAcase. The (E)-isomer is a much weaker inhibitor.[3] It is crucial to ensure you are using the correct isomer in your experiments.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and more selective alternatives against O-GlcNAcase and Hexosaminidases.
Table 1: Inhibitor Potency (Ki and IC50 values)
| Inhibitor | Target Enzyme | Ki | IC50 | Selectivity (Hex/OGA) |
| This compound | O-GlcNAcase (human) | 46 nM[1] | 50 nM | ~1x |
| Hexosaminidase A (human) | - | 25 nM[1] | ||
| Hexosaminidase B (human) | 36 nM[1] | 35 nM[1] | ||
| Thiamet-G | O-GlcNAcase (human) | 20 nM[9] | 21 nM | >35,000x |
| Hexosaminidase A/B (human) | - | 750 µM | ||
| Gal-PUGNAc | O-GlcNAcase (human) | >10 mM[5] | - | >500,000x (for Hex) |
| Hexosaminidase A (human) | 53 nM[4] | - | ||
| Hexosaminidase B (human) | 18 nM[4] | - |
Note: Ki and IC50 values can vary depending on assay conditions. The data presented here are compiled from multiple sources for comparison.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Phenotypic Effect Observed with this compound | The observed effect may be due to off-target inhibition of hexosaminidases rather than OGA inhibition. | 1. Use a selective OGA inhibitor: Repeat the experiment using Thiamet-G. If the phenotype disappears, it was likely an off-target effect of this compound. 2. Use a selective hexosaminidase inhibitor: Treat cells with Gal-PUGNAc. If this recapitulates the phenotype observed with this compound, it confirms the involvement of hexosaminidase inhibition. |
| Inconsistent or Weaker-than-Expected Increase in O-GlcNAcylation | 1. Incorrect PUGNAc isomer: You may be using the less active (E)-isomer. 2. Suboptimal inhibitor concentration or incubation time. | 1. Confirm Isomer: Verify with the supplier that you have the (Z)-isomer of PUGNAc. 2. Optimize Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for maximal O-GlcNAcylation in your specific cell type or system. |
| Difficulty Differentiating Between OGA and Hexosaminidase Inhibition in Cellular Assays | The broad specificity of this compound makes it difficult to attribute observed effects to a single enzyme. | Perform parallel experiments: As outlined in the workflow diagram below, use this compound, Thiamet-G, and Gal-PUGNAc in parallel to dissect the individual contributions of OGA and hexosaminidase inhibition to the overall cellular phenotype. |
| This compound Induces Insulin Resistance | This is a known effect that may be linked to both on-target O-GlcNAcylation of insulin signaling proteins (like IRS-1 and Akt) and off-target effects on ganglioside metabolism.[7][8] | To determine the primary driver of insulin resistance in your model, compare the effects of Thiamet-G and Gal-PUGNAc. If Thiamet-G alone induces insulin resistance, it is likely mediated by O-GlcNAcylation. If Gal-PUGNAc has an effect, it points to a role for hexosaminidase inhibition. |
Experimental Protocols
Protocol 1: Colorimetric Assay for Hexosaminidase Activity
This protocol is adapted from standard methods using p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as a substrate.[12][13][14][15]
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 0.1 M citrate buffer, pH 4.5
-
Substrate Solution: 2 mM pNP-GlcNAc in Assay Buffer
-
Stop Reagent: 0.2 M sodium borate buffer, pH 10.0
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare cell or tissue lysates. Centrifuge to clarify and collect the supernatant.
-
Add 20 µL of lysate to each well of a 96-well plate. Include a blank control with 20 µL of lysis buffer.
-
Add 80 µL of Substrate Solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of Stop Reagent to each well.
-
Read the absorbance at 405 nm.
-
Calculate enzyme activity based on a p-nitrophenol standard curve.
Protocol 2: Fluorometric Assay for O-GlcNAcase (OGA) Activity
This protocol utilizes a fluorogenic substrate for enhanced sensitivity.[16][17]
Materials:
-
Purified or recombinant OGA, or cell lysate
-
OGA Assay Buffer: 0.5 M citrate-phosphate buffer, pH 6.5
-
Fluorogenic Substrate: Fluorescein di(N-acetyl-β-D-glucosaminide) (FDGlcNAc) stock solution (e.g., 10 mM in DMSO)
-
Stop Solution: 0.5 M Na2CO3
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare serial dilutions of the fluorogenic substrate in OGA Assay Buffer (final concentrations ranging from 10-300 µM).
-
Add 20 µL of enzyme solution (purified enzyme or lysate) to each well.
-
Initiate the reaction by adding 80 µL of the diluted substrate solution to each well.
-
Incubate at 37°C for 20-30 minutes, protected from light.
-
Terminate the reaction by adding 100 µL of Stop Solution.
-
Measure the fluorescence at an excitation of 485 nm and an emission of 535 nm.
-
Determine enzyme kinetics by plotting fluorescence against substrate concentration.
Visualizations
Caption: Workflow for Deconvoluting On-Target vs. Off-Target Effects.
References
- 1. This compound | 132489-69-1 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. A selective inhibitor Gal-PUGNAc of human lysosomal beta-hexosaminidases modulates levels of the ganglioside GM2 in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiamet-G-mediated inhibition of O-GlcNAcase sensitizes human leukemia cells to microtubule-stabilizing agent paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 101bio.com [101bio.com]
- 13. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of (Z)-PUGNAc in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-PUGNAc in long-term cell culture. The information is designed to help minimize cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1] By inhibiting OGA, this compound treatment leads to an increase in the overall levels of protein O-GlcNAcylation within the cell. This modification can alter the function, stability, and localization of a wide range of intracellular proteins, thereby affecting various signaling pathways.
Q2: Why is cytotoxicity a concern in long-term cell culture with this compound?
A2: While modulation of O-GlcNAcylation can be a valuable experimental tool, sustained hyper-O-GlcNAcylation resulting from long-term this compound treatment can be cytotoxic. The precise mechanisms are cell-type dependent but can involve the induction of endoplasmic reticulum (ER) stress, alterations in metabolic pathways, and the activation of apoptotic signaling cascades.[2][3]
Q3: How does the cytotoxicity of this compound compare between different cell types?
A3: The cytotoxic effects of this compound and other OGA inhibitors can vary significantly between cell lines. For instance, cancer cells, which often exhibit altered metabolic states and higher reliance on the hexosamine biosynthetic pathway, may be more sensitive to OGA inhibition compared to non-cancerous cell lines.[4][5] It is crucial to determine the optimal, non-toxic concentration for each specific cell line being used.
Q4: Can this compound treatment be combined with other drugs?
A4: Yes, studies have shown that inhibiting OGA with compounds like this compound can sensitize cancer cells to other chemotherapeutic agents.[4] For example, OGA inhibition has been shown to enhance the apoptotic effects of drugs like bortezomib in mantle cell lymphoma.[5] However, combination treatments require careful optimization of concentrations to avoid excessive cytotoxicity.
Troubleshooting Guide
Issue 1: High levels of cell death observed after initiating long-term this compound treatment.
-
Possible Cause: The concentration of this compound is too high for the specific cell line and experimental duration.
-
Troubleshooting Steps:
-
Determine the EC50/IC50: Perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for increasing O-GlcNAcylation and the half-maximal inhibitory concentration (IC50) for cell viability.
-
Titrate Down: Start with a concentration significantly lower than the IC50 value. A common starting point is in the low micromolar range (e.g., 1-10 µM), but this should be empirically determined.
-
Gradual Adaptation: Consider gradually increasing the concentration of this compound over several days to allow the cells to adapt.
-
Monitor Viability: Regularly monitor cell viability using a quantitative method like the MTT or Trypan Blue exclusion assay.
-
Issue 2: Inconsistent or unexpected experimental results in long-term cultures.
-
Possible Cause: Fluctuation in the effective concentration of this compound due to degradation or cellular metabolism over time.
-
Troubleshooting Steps:
-
Regular Media Changes: In long-term cultures, it is critical to perform regular media changes with fresh this compound to maintain a consistent concentration. The frequency will depend on the cell line's metabolic rate and the stability of the compound in your culture conditions.
-
Check Compound Stability: Refer to the manufacturer's instructions for the stability of this compound in solution and at culture temperatures.
-
Consistent Passaging: Maintain a consistent cell passaging schedule and seeding density, as cell confluence can affect the response to treatment.
-
Issue 3: Difficulty in observing the desired biological effect without inducing cytotoxicity.
-
Possible Cause: The therapeutic window for this compound in your specific application is narrow.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal duration of treatment. It may be possible to achieve the desired effect with a shorter exposure time that minimizes cytotoxicity.
-
Alternative OGA Inhibitors: Consider testing other OGA inhibitors, such as Thiamet-G, which may have different potency and off-target effects.
-
Co-treatment Strategies: Explore co-treatment with agents that may enhance the desired effect of this compound, potentially allowing for the use of a lower, less toxic concentration.
-
Quantitative Data Summary
The following tables summarize the effects of OGA inhibitors on cell viability across different cell lines. It is important to note that direct IC50 values for this compound are not always available in the literature for every cell line. Therefore, data for other OGA inhibitors are also included for comparative purposes.
Table 1: Cytotoxicity of OGA Inhibitors in Various Cell Lines
| OGA Inhibitor | Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| This compound | Mantle Cell Lymphoma (Jeko-1, Granta-519, SP49) | Up to 50 µM | 24 hours | Non-cytotoxic at these concentrations | [5] |
| Thiamet-G | Mantle Cell Lymphoma (Jeko-1, Granta-519, SP49) | Up to 15 µM | 24 hours | Non-cytotoxic at these concentrations | [5] |
| OSMI-1 (OGT Inhibitor) | Colorectal Cancer Cell Lines (Various) | Varies (IC50 range) | Not Specified | Dose-dependent decrease in viability | [6] |
| HA15 (ER Stress Inducer) | Normal Human Melanocytes | 10 µM | 48 hours | Significant decrease in viability | [7] |
Table 2: IC50 Values of Various Compounds in Different Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Compound 13k | HeLa | 1.2 ± 0.09 | [8] |
| 5-Fluorouracil | MCF-7 | 17.02 | [9] |
| 5-Fluorouracil | MDA-MB-231 | 11.73 | [9] |
| Doxifluridine | OSCC Cell Lines | Varies | [10] |
| Carboplatin | OSCC Cell Lines | Varies | [10] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound using the MTT Assay
This protocol outlines a method to determine the highest concentration of this compound that does not significantly impact cell viability over a defined period.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 24, 48, 72 hours, or longer with appropriate media changes).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal non-toxic concentration is the highest concentration that results in ≥90% cell viability.
Visualizations
Signaling Pathways
References
- 1. scbt.com [scbt.com]
- 2. Integration of O-GlcNAc into Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcylation: the “stress and nutrition receptor” in cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAcase sensitizes apoptosis and reverses bortezomib resistance in mantle cell lymphoma through modification of truncated Bid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The correlation between cellular O-GlcNAcylation and sensitivity to O-GlcNAc inhibitor in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls to avoid when using (Z)-PUGNAc
Welcome to the technical support center for (Z)-PUGNAc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] By inhibiting OGA, this compound leads to an increase in global O-GlcNAcylation levels, allowing for the study of the functional roles of this post-translational modification.
Q2: What is the most critical pitfall to be aware of when using this compound?
The most significant pitfall is its lack of specificity. This compound not only inhibits OGA but also potently inhibits lysosomal β-hexosaminidases (HexA and HexB).[1][2] This can lead to off-target effects that may confound experimental results, making it crucial to include appropriate controls to distinguish between OGA-mediated and hexosaminidase-mediated effects.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 100 mM and in PBS (pH 7.2) at approximately 1 mg/mL.[1][3] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO.
-
Storage of solid compound: Store at -20°C.
-
Storage of DMSO stock solutions: Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
-
Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[3]
Q4: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and experimental goals. However, concentrations in the range of 10 µM to 100 µM are commonly used. For example, a concentration of 10 µM was used to improve beta-cell development in pancreatic cultures.[4] In other studies, 50 µM was used to supplement cell lysis buffer to preserve O-GlcNAcylation, and concentrations up to 100 µM have been used in 3T3-L1 adipocytes to study insulin resistance.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
Problem 1: I am observing unexpected or contradictory results, particularly in signaling pathways like insulin signaling.
-
Possible Cause: This is a classic indicator of this compound's off-target effects. Inhibition of lysosomal β-hexosaminidases can lead to the accumulation of gangliosides, such as GM2, which can independently affect cellular signaling.[6][7] For instance, this compound has been shown to inhibit the pro-survival action of insulin, an effect not replicated by more selective OGA inhibitors, suggesting it is an off-target effect.[8][9]
-
Solution: To confirm that your observed phenotype is due to increased O-GlcNAcylation and not off-target effects, it is essential to use a more selective OGA inhibitor, such as Thiamet-G, as a control.[10] If the phenotype persists with Thiamet-G, it is more likely to be a direct result of OGA inhibition.
Problem 2: My cells are showing signs of toxicity or death after treatment with this compound.
-
Possible Cause: While often used without overt toxicity, this compound can be toxic at higher concentrations.[11] The accumulation of substrates due to lysosomal hexosaminidase inhibition can also lead to cellular stress and apoptosis.
-
Solution:
-
Perform a cytotoxicity assay: Determine the IC50 of this compound for your specific cell line using a standard assay like MTT or LDH release. This will help you establish a non-toxic working concentration range.
-
Reduce the concentration and/or incubation time: Start with a lower concentration (e.g., 10 µM) and shorter incubation times and gradually increase as needed, while monitoring cell viability.
-
Check the purity of your this compound: Impurities in the compound could contribute to toxicity.
-
Problem 3: I am not observing an increase in global O-GlcNAcylation after this compound treatment.
-
Possible Cause:
-
Inactive compound: The this compound may have degraded due to improper storage.
-
Insufficient concentration or incubation time: The concentration or duration of treatment may not be sufficient for your cell type.
-
Problems with detection: The antibody or protocol used for Western blotting may not be optimal.
-
-
Solution:
-
Verify compound activity: If possible, test the activity of your this compound stock in an in vitro OGA activity assay.
-
Optimize treatment conditions: Perform a time-course and dose-response experiment. Treat cells with increasing concentrations of this compound (e.g., 10, 50, 100 µM) for various durations (e.g., 4, 8, 12, 24 hours).
-
Optimize Western blot protocol: Ensure you are using a validated anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6) and that your lysis buffer contains an OGA inhibitor (like this compound or Thiamet-G) to prevent de-O-GlcNAcylation during sample preparation.[5][12]
-
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Target Enzyme | Ki (nM) |
| O-GlcNAcase (OGA) | 46 |
| β-Hexosaminidase | 36 |
| (Data sourced from Tocris Bioscience)[1] |
Experimental Protocols
Protocol 1: General Protocol for Treating Cells with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO alone) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail and an OGA inhibitor (e.g., 50 µM this compound or Thiamet-G) to prevent de-O-GlcNAcylation during sample processing.[5][12]
-
Protein Quantification and Analysis: Determine the protein concentration of the lysates and proceed with downstream applications such as Western blotting.
Protocol 2: Western Blot Analysis of O-GlcNAc Levels
-
Protein Separation and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody [RL2] or [CTD110.6]) diluted in blocking buffer overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6 or anti-rabbit IgG for other primaries) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 4. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Inhibition of ganglioside catabolism by this compound.
References
- 1. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 2. Myeloid-derived β-hexosaminidase is essential for neuronal health and lysosome function: implications for Sandhoff disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Western blot data using two distinct anti-O-GlcNAc monoclonal antibodies showing unique glycosylation status on cellular proteins under 2-deoxy-d-glucose treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiamet G as a Potential Treatment for Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O-GlcNAc modulation of nuclear pore complexes orchestrates mRNA export efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Complete O-GlcNAcase Inhibition with (Z)-PUGNAc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using (Z)-PUGNAc for complete O-GlcNAcase (OGA) inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins. It functions as a competitive inhibitor, mimicking the transition state of the substrate. The 'Z' isomer of PUGNAc is significantly more potent than the 'E' isomer in inhibiting OGA.[1] By inhibiting OGA, this compound treatment leads to an increase in the overall levels of O-GlcNAcylated proteins within the cell, allowing for the study of the functional roles of this post-translational modification.[2][3]
Q2: What are the recommended concentrations and incubation times for using this compound?
The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental goals. However, a common starting point is a concentration range of 50-100 µM. For example, treating Jurkat cells with 50 µM this compound for three hours has been shown to be effective.[4] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Q3: What are the known off-target effects of this compound?
While this compound is a potent OGA inhibitor, it is not entirely selective. It is also known to inhibit lysosomal β-hexosaminidases (HexA and HexB).[5][6] This lack of selectivity can lead to off-target effects, such as the accumulation of glycosphingolipids, which may confound experimental results.[6] More selective OGA inhibitors, such as Thiamet-G, are available and may be considered if off-target effects are a concern.[7]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO and dimethylformamide.[8] For cell culture experiments, a stock solution in DMSO is commonly prepared. It is recommended to store the solid compound and stock solutions at -20°C for long-term stability.[9] Aqueous solutions of this compound are less stable and it is not recommended to store them for more than a day.[8]
Troubleshooting Guides
Problem 1: Incomplete OGA Inhibition (No significant increase in O-GlcNAc levels)
Possible Cause 1: Suboptimal Concentration or Incubation Time
-
Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) and a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal conditions for your cell line. Analyze O-GlcNAc levels by Western blot at each point.
Possible Cause 2: this compound Degradation
-
Solution: Ensure that your this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles.[9] Prepare fresh dilutions in culture media for each experiment. The stability of this compound in cell culture media over long incubation times can be a factor, so consider replenishing the media with fresh inhibitor for longer experiments.[10]
Possible Cause 3: High OGT Activity
-
Solution: In some cellular contexts, O-GlcNAc Transferase (OGT) activity might be very high, leading to a rapid turnover of the O-GlcNAc modification that is difficult to overcome with OGA inhibition alone. Consider experimental conditions that might modulate OGT activity or expression if this is suspected.
Problem 2: Cell Toxicity or Death Following Treatment
Possible Cause 1: High Concentration of this compound or DMSO
-
Solution: High concentrations of this compound or the solvent (DMSO) can be toxic to some cell lines. Reduce the concentration of this compound and ensure the final concentration of DMSO in the culture media is low (typically <0.1%). Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the toxicity of your treatment conditions.
Possible Cause 2: Off-Target Effects
-
Solution: As this compound can inhibit other enzymes, the observed toxicity may be due to off-target effects.[11][12] Consider using a more selective OGA inhibitor, such as Thiamet-G, to confirm that the observed phenotype is due to OGA inhibition and not an off-target effect.
Quantitative Data Summary
Table 1: Inhibitor Potency of this compound
| Enzyme | Ki (nM) |
| O-GlcNAcase (OGA) | 46 |
| β-hexosaminidase | 36 |
(Data from R&D Systems and Tocris Bioscience)
Table 2: Recommended Starting Concentrations for Cell Culture
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Reference |
| Jurkat | 50 | 3 | [4] |
| HT29 | Not specified, but shown to increase O-GlcNAc levels ~2-fold | Not specified | |
| HeLa | Not specified, but shown to amplify O-GlcNAc incorporation | Not specified | [9][13] |
| HEK | Not specified, but shown to amplify O-GlcNAc incorporation | Not specified | [9][13] |
| H1299 | Non-toxic at concentrations tested | Up to 72 | [14] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Global O-GlcNAc Levels
-
Cell Culture and Treatment: Plate cells to be in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the determined amount of time.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to also include an OGA inhibitor like this compound or Thiamet-G in the lysis buffer to prevent O-GlcNAc removal during sample preparation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody [RL2] or [CTD110.6]) overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: In Vitro O-GlcNAcase (OGA) Activity Assay
This protocol is based on the use of a colorimetric substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc).[16]
-
Enzyme Preparation: Prepare cell or tissue lysates that will serve as the source of OGA.
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing 50 mM sodium cacodylate (pH 6.5), 2 mM pNP-O-GlcNAc, and the lysate containing OGA.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stopping the Reaction: Stop the reaction by adding a high pH solution, such as 500 mM sodium carbonate. This will also develop the color of the p-nitrophenol product.
-
Measurement: Measure the absorbance of the cleaved p-nitrophenol at 400-405 nm using a spectrophotometer. The absorbance is directly proportional to the OGA activity.
-
Controls: Include a no-enzyme control to account for non-enzymatic hydrolysis of the substrate and a known amount of purified OGA as a positive control. To measure the specific inhibition by this compound, pre-incubate the lysate with the inhibitor before adding the substrate.
Visualizations
References
- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 3. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. benchchem.com [benchchem.com]
- 16. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
stability of (Z)-PUGNAc in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (Z)-PUGNAc in solution and its proper storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of O-GlcNAcase (OGA), an enzyme that removes the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from proteins.[1][2][3][4] Its primary mechanism is to increase the levels of O-GlcNAcylated proteins within cells, allowing for the study of the functional roles of this post-translational modification.[2][5] The (Z)-isomer of PUGNAc is significantly more potent than the (E)-isomer.[2][6]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7] It has limited solubility in aqueous buffers like PBS (pH 7.2), approximately 1 mg/mL.[7][8] For in vivo studies, stock solutions in DMSO can be further diluted in vehicles containing PEG300, Tween-80, and saline, or with SBE-β-CD in saline or corn oil.[1]
Q3: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C.[2][7][8] Under these conditions, it is stable for at least four years.[7][8]
Q4: How should I store this compound solutions?
The stability of this compound in solution depends on the solvent and storage temperature.
-
DMSO Stock Solutions: For optimal stability, prepare stock solutions in DMSO. These can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]
-
Aqueous Solutions: Due to poor stability, it is strongly recommended to prepare fresh aqueous solutions of this compound on the day of use.[1][7] Storage of aqueous solutions for more than one day is not advised.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution during storage. | The concentration may be too high for the storage temperature, or the solvent may not be pure (e.g., hygroscopic DMSO).[1] | Use newly opened, high-purity DMSO.[1] If precipitation occurs upon thawing, gentle warming and sonication can help redissolve the compound.[1] Consider preparing a slightly lower concentration stock solution. |
| Inconsistent or no effect in cell-based assays. | Degradation of this compound in the working solution. Poor stability in aqueous media can lead to a loss of inhibitory activity. | Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Ensure the final concentration of DMSO in the cell culture media is low and non-toxic to the cells. |
| Isomerization from the active (Z)-form to the less active (E)-form. | While specific data on the rate of isomerization in solution is limited, preparing fresh solutions minimizes this risk. | |
| Variability between experiments. | Repeated freeze-thaw cycles of the stock solution.[1] | Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[1] |
| Instability of this compound in the experimental buffer (e.g., due to pH). | Prepare fresh dilutions in your experimental buffer right before use. The stability of this compound in various buffers has not been extensively reported, so minimizing the time the compound spends in aqueous solution is key. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 35.33 - 50 mg/mL (100 - 141.51 mM) | [1] |
| DMF | ~10 mg/mL | [7][8] |
| PBS (pH 7.2) | ~1 mg/mL | [7][8] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Recommended Storage Duration | Reference |
| DMSO | -20°C | 1 month | [1] |
| DMSO | -80°C | 6 months | [1] |
| Aqueous Buffer | N/A | Use immediately; do not store for more than one day. | [1][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of Working Solution for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Immediately before adding to the cell culture, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is below the toxic level for your specific cell line (typically ≤ 0.1%).
-
Application: Add the freshly prepared working solution to your cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 6. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
dealing with (Z)-PUGNAc insolubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the insolubility of (Z)-PUGNAc in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a potent inhibitor of O-GlcNAcase (O-GlcNAc-β-N-acetylglucosaminidase) and β-hexosaminidase, with K_i values of 46 nM and 36 nM, respectively.[1] Its primary function in a research setting is to increase the levels of O-GlcNAc modified proteins within cells, which can be a valuable tool for studying the roles of this post-translational modification in various signaling pathways.[1][2] The (Z)-isomer is noted to be a significantly more potent inhibitor of O-GlcNAcase than the (E)-isomer.[3]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are its solubility properties?
This compound is a crystalline solid that is poorly soluble in aqueous solutions like PBS.[4] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] For optimal results, it is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 35.33 - 50 | 100 - 141.51 | Ultrasonic treatment and using newly opened, hygroscopic DMSO may be needed to achieve higher concentrations.[1][5][6] |
| DMF | 10 | ~28.3 | - |
| PBS (pH 7.2) | ~1 | ~2.83 | Aqueous solutions are not recommended for storage for more than one day.[4][7] |
Molecular Weight of this compound is 353.33 g/mol .[1][7]
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media or Aqueous Buffers
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[8] It occurs because the compound is poorly soluble in the aqueous environment of the media once the highly solubilizing organic solvent (DMSO) is diluted.[8]
Potential Causes and Solutions:
-
Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of aqueous buffer can cause a rapid solvent exchange, leading to precipitation.[8]
-
Solution: Perform a serial or intermediate dilution. First, dilute your concentrated stock to a lower concentration in DMSO or pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of pre-warmed media dropwise while gently vortexing.[8]
-
-
High Final Concentration: The final concentration of this compound in your aqueous buffer may exceed its solubility limit.
-
Solution: Try lowering the final working concentration of this compound in your experiment.
-
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[8]
-
Solution: Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.[8]
-
-
High DMSO Concentration in Final Solution: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells.[8]
-
Solution: It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[8] This may necessitate starting with a more dilute stock solution.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). Use the following formula to calculate the required volume:
-
Volume (mL) = [Mass (mg) / 353.33 ( g/mol )] / [Concentration (mol/L)] * 1000
-
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath for several minutes to aid dissolution.[5][6] Gentle warming may also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[5]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer/Media
-
Pre-warm Media: Warm your aqueous buffer or cell culture medium to 37°C.[8]
-
Intermediate Dilution (Optional but Recommended): If using a very high concentration stock, consider making an intermediate dilution in pre-warmed media.
-
Final Dilution: While gently vortexing the pre-warmed media, slowly add the required volume of the this compound DMSO stock solution drop-by-drop to the media.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. It is advisable to use the freshly prepared aqueous solution and not to store it for extended periods.[4]
Visual Guides
Caption: Mechanism of this compound action.
Caption: Workflow for preparing this compound working solution.
References
- 1. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of O-GlcNAcase Inhibitors: (Z)-PUGNAc vs. Thiamet-G
For researchers in neurodegenerative disease, cancer, and metabolic disorders, the study of O-GlcNAcylation, a dynamic post-translational modification, has opened new avenues for therapeutic intervention. Central to this research are inhibitors of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins. This guide provides a comprehensive comparison of two widely used OGA inhibitors, (Z)-PUGNAc and Thiamet-G, focusing on their efficacy, selectivity, and the experimental methodologies used to evaluate them.
Executive Summary
Thiamet-G emerges as a superior OGA inhibitor in terms of both potency and selectivity. While both this compound and Thiamet-G effectively inhibit OGA, this compound exhibits significant off-target activity against lysosomal β-hexosaminidases. In contrast, Thiamet-G was rationally designed for high selectivity and demonstrates a dramatically better therapeutic window, making it a more precise tool for studying the effects of OGA inhibition in cellular and in vivo models.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and Thiamet-G, highlighting the superior potency and selectivity of Thiamet-G.
| Parameter | This compound | Thiamet-G | Reference |
| Ki for O-GlcNAcase (OGA) | 46 nM | 21 nM | |
| Ki for β-hexosaminidase | 36 nM | Not explicitly quantified in direct comparison, but exhibits ~37,000-fold selectivity for OGA over β-hexosaminidase | [1] |
| EC50 for increasing cellular O-GlcNAc levels | Not consistently reported | 30 nM (in PC-12 cells) | [2] |
| Selectivity (OGA vs. β-hexosaminidase) | Low | High (~37,000-fold) | [1][2][3] |
| Blood-Brain Barrier Permeability | Not established | Yes | [2] |
Mechanism of Action and In Vivo Effects
Both this compound and Thiamet-G are competitive inhibitors of O-GlcNAcase. By blocking the active site of OGA, they prevent the removal of O-GlcNAc moieties from serine and threonine residues of nuclear and cytoplasmic proteins, leading to an increase in global O-GlcNAcylation.
This compound , while an effective OGA inhibitor, also potently inhibits lysosomal β-hexosaminidases. This lack of selectivity can lead to off-target effects, complicating the interpretation of experimental results.[2][3]
Thiamet-G was developed through a mechanism-inspired design to be a highly potent and selective OGA inhibitor.[2] Its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research, particularly in the study of neurodegenerative diseases like Alzheimer's, where it has been shown to reduce the hyperphosphorylation of the tau protein in animal models.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of OGA inhibitor efficacy. Below are protocols for key experiments cited in the comparison.
O-GlcNAcase Inhibition Assay (In Vitro)
This assay measures the ability of an inhibitor to block the enzymatic activity of OGA on a synthetic substrate.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Fluorogenic or chromogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4)
-
Inhibitors (this compound, Thiamet-G) at various concentrations
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitors in the assay buffer.
-
In a 96-well plate, add the recombinant hOGA enzyme to each well.
-
Add the different concentrations of the inhibitors to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to each well.
-
Monitor the increase in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Cellular O-GlcNAc Level Quantification (Western Blot)
This method assesses the ability of an inhibitor to increase the overall level of O-GlcNAcylated proteins within cells.
Materials:
-
Cell line of interest (e.g., PC-12, HEK293)
-
Cell culture medium and supplements
-
Inhibitors (this compound, Thiamet-G)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the inhibitors or a vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.
-
Strip the blot and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in O-GlcNAcylation.
In Vivo Tau Phosphorylation Analysis
This experiment evaluates the effect of OGA inhibitors on the phosphorylation of the tau protein in an animal model.
Materials:
-
Animal model (e.g., rats or transgenic mice)
-
Inhibitor (Thiamet-G) formulated for in vivo administration (e.g., in drinking water or for intraperitoneal injection)
-
Brain tissue homogenization buffer with protease and phosphatase inhibitors
-
Antibodies specific for different phosphorylated tau sites (e.g., pS396, pT231)
-
Antibody for total tau
-
Western blot reagents as described above
Procedure:
-
Administer the inhibitor or vehicle control to the animals according to the experimental design (e.g., daily for several weeks).
-
At the end of the treatment period, euthanize the animals and harvest the brain tissue.
-
Homogenize the brain tissue in homogenization buffer.
-
Perform protein quantification and Western blot analysis as described above.
-
Probe separate blots with antibodies against different phospho-tau sites and total tau.
-
Quantify the band intensities and calculate the ratio of phosphorylated tau to total tau to assess changes in tau phosphorylation.
Visualizations
Signaling Pathway: O-GlcNAc Cycling and OGA Inhibition
Experimental Workflow: Cellular O-GlcNAc Quantification
Logical Relationship: Inhibitor Selectivity
References
(Z)-PUGNAc Versus Next-Generation O-GlcNAcase Inhibitors: A Comparative Analysis for the Research Professional
In the dynamic field of post-translational modifications, the study of O-GlcNAcylation has emerged as a critical area of research, with implications for cellular signaling, neurodegenerative diseases, and metabolic disorders. Central to this research is the use of inhibitors for O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins. For years, O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate (PUGNAc) has been a cornerstone tool. This guide provides a detailed comparative analysis of (Z)-PUGNAc against other prominent OGA inhibitors, offering researchers the data and methodologies needed to make informed decisions for their experimental designs.
Mechanism of Action and Specificity
This compound is a competitive inhibitor of O-GlcNAcase.[1] Its inhibitory activity is highly dependent on the Z-stereochemistry of its oxime moiety, with the (Z)-isomer being significantly more potent than the (E)-isomer.[2][3] While effective, a notable drawback of PUGNAc is its lack of selectivity, as it also potently inhibits lysosomal β-hexosaminidases.[4][5][6] This off-target activity can complicate the interpretation of experimental results, making it crucial to consider more selective alternatives.[5]
In contrast, inhibitors like NAG-thiazoline and its derivative, Thiamet-G, are transition-state analogues that mimic the oxazoline intermediate of the OGA-catalyzed reaction.[7][8][9] This mechanism confers a higher degree of selectivity for OGA over β-hexosaminidases.[8][10][11] Thiamet-G, in particular, was developed to have greatly improved selectivity and is a widely used tool for studying O-GlcNAcylation in cellular and in vivo models.[12][13][14]
Comparative Performance: A Quantitative Overview
The following table summarizes the key quantitative parameters for this compound and other selected OGA inhibitors, providing a clear comparison of their potency and selectivity.
| Inhibitor | Type | Target | Ki (nM) | IC50 (nM) | Selectivity (OGA vs. β-Hexosaminidase) | Cell Permeable |
| This compound | Competitive | OGA, β-Hexosaminidases | 46 (OGA), 36 (β-Hex)[1] | ~3000 (in 3T3-L1 cells)[15] | Low (~1.3-fold) | Yes[3] |
| NAG-Thiazoline | Transition-State Analogue | OGA, β-Hexosaminidases | 70 (OGA), 70 (β-Hex)[7] | - | Low (~1-fold) | Yes[16] |
| Thiamet-G | Transition-State Analogue | OGA | 20-21[12][14] | - | High (~37,000-fold)[12] | Yes[13] |
| MK-8719 | - | OGA | 3.1[17] | - | High | Yes (Brain Penetrant)[18] |
| GlcNAcstatin | - | OGA | - | Low nM | High (up to 900,000-fold)[19] | Yes[19] |
Experimental Protocols
Accurate and reproducible experimental design is paramount. Below are detailed protocols for key assays used in the evaluation of OGA inhibitors.
In Vitro O-GlcNAcase Activity Assay
This assay measures the enzymatic activity of OGA in vitro, allowing for the determination of inhibitor potency (e.g., IC50 values).
Principle: This method utilizes a chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc) or 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc), which upon cleavage by OGA, releases a product that can be quantified spectrophotometrically or fluorometrically.
Materials:
-
Purified recombinant human OGA
-
Assay buffer (e.g., 50 mM sodium cacodylate, pH 6.5)[20]
-
pNP-O-GlcNAc or 4MU-GlcNAc substrate
-
OGA inhibitor of interest (e.g., this compound)
-
Stop solution (e.g., 500 mM sodium carbonate for pNP-O-GlcNAc)[20]
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of the OGA inhibitor in the assay buffer.
-
In a 96-well plate, add the OGA inhibitor dilutions.
-
Add a fixed concentration of purified OGA to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 2 mM pNP-O-GlcNAc) to each well.[20]
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.[20]
-
Stop the reaction by adding the stop solution.[20]
-
Measure the absorbance at 400-405 nm for pNP or fluorescence at Ex/Em = 360/450 nm for 4MU.[20]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by non-linear regression analysis.
Measurement of Intracellular O-GlcNAcylation Levels
This protocol describes the assessment of global O-GlcNAcylation levels in cultured cells following treatment with an OGA inhibitor.
Principle: Western blotting is used to detect total O-GlcNAcylated proteins using a pan-O-GlcNAc antibody. An increase in the overall signal indicates inhibition of OGA.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
OGA inhibitor (e.g., this compound, Thiamet-G)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: Pan-O-GlcNAc antibody (e.g., RL2 or CTD110.6), loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the OGA inhibitor or vehicle control for a desired period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary pan-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in O-GlcNAcylation.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the context in which these inhibitors are used, the following diagrams illustrate a key signaling pathway affected by O-GlcNAcylation and a typical experimental workflow.
Caption: The O-GlcNAc cycling pathway and its regulation by OGA inhibitors.
Caption: A standard experimental workflow for evaluating OGA inhibitor efficacy in cells.
Conclusion
While this compound has been an invaluable tool in advancing our understanding of O-GlcNAcylation, its limitations, particularly its lack of selectivity, necessitate careful consideration. For studies requiring precise modulation of OGA activity with minimal off-target effects, more selective inhibitors such as Thiamet-G, MK-8719, and GlcNAcstatin are superior choices. This guide provides the foundational data and protocols to assist researchers in selecting the most appropriate OGA inhibitor for their specific experimental needs, ultimately leading to more robust and interpretable findings.
References
- 1. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 2. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. summit.sfu.ca [summit.sfu.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 12. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiamet G as a Potential Treatment for Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of O-GlcNAcase in perfused rat hearts by NAG-thiazolines at the time of reperfusion is cardioprotective in an O-GlcNAc-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating O-GlcNAcase Inhibition by (Z)-PUGNAc in Cell Lysates: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately validating the inhibition of O-GlcNAcase (OGA) is crucial for understanding the functional roles of O-GlcNAcylation and for the development of novel therapeutics. This guide provides a comprehensive comparison of (Z)-PUGNAc, a widely used OGA inhibitor, with other alternatives, supported by experimental data and detailed protocols.
Quantitative Comparison of OGA Inhibitors
The efficacy of an OGA inhibitor is determined by its potency (Ki or IC50 values) and its selectivity. While this compound is a potent inhibitor, it also exhibits off-target effects, notably the inhibition of lysosomal β-hexosaminidases.[1][2] Newer generations of inhibitors, such as Thiamet-G and GlcNAcstatins, offer improved selectivity, which is critical for attributing cellular effects specifically to OGA inhibition.[3][4]
| Inhibitor | Type | Ki (human OGA) | Cellular EC50 | Selectivity over β-Hexosaminidase | Reference |
| This compound | Competitive | ~46-50 nM | Not widely reported | Low (also inhibits β-hexosaminidase with Ki of ~36 nM) | [5][6][7] |
| Thiamet-G | Competitive | ~20-21 nM | ~30-32 nM (HEK293, PC-12 cells) | High (~37,000-fold) | [3][8][9][10] |
| GlcNAcstatin-C | Competitive | ~2.9 nM (pH 6.6) | ~20 nM (HEK293 cells) | Moderate (~150-fold) | [4][11] |
| GlcNAcstatin-G | Competitive | ~4.1 nM (pH 7.3) | ~20 nM (HEK293 cells) | High | [4] |
| ASN90 | Competitive | IC50 = 10.2 nM | EC50 = 320 nM (HEK293 cells) | High (No inhibition of Hex up to 30 µM) | [12] |
Note: Ki and EC50 values can vary depending on the experimental conditions (e.g., pH, substrate concentration, cell type). The data presented here are compiled from various sources and should be used for comparative purposes.
Experimental Protocols
Validating OGA inhibition in cell lysates typically involves preparing the lysate, performing an OGA activity assay, and often, a subsequent Western blot to observe the increase in total O-GlcNAcylated proteins.
Preparation of Cell Lysates
Objective: To obtain a protein extract containing active OGA.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
Protocol:
-
Wash cultured cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[13]
-
Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
The lysate can be used immediately or stored at -80°C.
Colorimetric OGA Activity Assay in Cell Lysates
Objective: To quantify OGA activity in the presence and absence of inhibitors. This protocol is based on the cleavage of a chromogenic substrate.
Materials:
-
Prepared cell lysate
-
This compound and other OGA inhibitors
-
Assay buffer (e.g., 50 mM sodium cacodylate, pH 6.5)
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Protocol:
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well.
-
Add varying concentrations of this compound or other inhibitors to the respective wells. Include a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the substrate pNP-GlcNAc to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution. This will also develop the yellow color.[14]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of OGA inhibition for each inhibitor concentration compared to the no-inhibitor control.
Western Blot for Total O-GlcNAcylation
Objective: To visualize the increase in O-GlcNAcylated proteins following OGA inhibition in intact cells.
Materials:
-
Cultured cells treated with OGA inhibitors
-
Cell lysis buffer
-
SDS-PAGE gels and blotting apparatus
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Treat cultured cells with different concentrations of this compound or other OGA inhibitors for a specified time (e.g., 16-24 hours).[14][15]
-
Prepare cell lysates as described in Protocol 1.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with the primary anti-O-GlcNAc antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. An increase in the overall signal in inhibitor-treated lanes indicates successful OGA inhibition.
Mandatory Visualizations
Caption: Workflow for validating OGA inhibition in cell lysates.
Caption: OGA inhibition by this compound increases O-GlcNAcylation, affecting protein phosphorylation.
References
- 1. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 7. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. works.swarthmore.edu [works.swarthmore.edu]
assessing the selectivity of (Z)-PUGNAc for OGA over other glycosidases
For researchers investigating the intricate roles of O-GlcNAcylation in cellular processes, the choice of a selective O-GlcNAcase (OGA) inhibitor is paramount. (Z)-PUGNAc, a widely recognized OGA inhibitor, has been instrumental in advancing our understanding of O-GlcNAc signaling. However, a critical assessment of its selectivity is essential for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of this compound's selectivity for OGA over other glycosidases, supported by quantitative data, detailed experimental protocols, and visual workflows.
Comparative Inhibitory Activity of OGA Inhibitors
The selectivity of an inhibitor is quantitatively expressed by comparing its inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against its primary target versus off-target enzymes. An ideal inhibitor exhibits a significantly lower Kᵢ or IC₅₀ for the target enzyme.
The data presented below is a compilation from various studies to highlight the selectivity profile of this compound in comparison to more recently developed, highly selective OGA inhibitors such as Thiamet-G and GlcNAcstatins.
| Inhibitor | Target Enzyme | Kᵢ / IC₅₀ (nM) | Selectivity (fold) vs. β-Hexosaminidase | Reference |
| This compound | OGA | ~50 | Low (PUGNAc is a potent inhibitor of β-hexosaminidases) | [1] |
| β-Hexosaminidase | Potent Inhibition (similar to OGA) | [2] | ||
| Thiamet-G | OGA | 21 | ~35,000 | [3][4] |
| β-Hexosaminidase | ~750,000 | [3] | ||
| GlcNAcstatin-G | OGA | 4.1 | >900,000 | [5] |
| β-Hexosaminidase | >3,700,000 | [5] |
Key Observation: While this compound is a potent inhibitor of OGA, it lacks selectivity and also potently inhibits lysosomal β-hexosaminidases (HexA and HexB).[2] This lack of selectivity can lead to off-target effects, potentially confounding experimental outcomes. In contrast, inhibitors like Thiamet-G and GlcNAcstatin-G demonstrate vastly superior selectivity for OGA, making them more suitable tools for specifically probing the function of OGA in cellular systems.[3][5]
O-GlcNAc Signaling Pathway and Inhibitor Action
The dynamic cycling of O-GlcNAc on nuclear and cytoplasmic proteins is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and OGA, which removes it. Inhibition of OGA leads to an accumulation of O-GlcNAcylated proteins, allowing for the study of this post-translational modification's role in various signaling pathways.
References
- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Functional Consequences of OGA Inhibition: A Comparative Guide to (Z)-PUGNAc and Genetic Knockdown
A critical analysis of pharmacological versus genetic approaches to inhibiting O-GlcNAcase (OGA), this guide provides researchers, scientists, and drug development professionals with a comprehensive cross-validation of the effects of the chemical inhibitor (Z)-PUGNAc against the genetic knockdown of OGA. This comparison elucidates the nuances of these two common experimental approaches, highlighting both overlapping and divergent cellular outcomes, and underscores the importance of careful experimental design in studying the dynamic post-translational modification, O-GlcNAcylation.
The addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins is a critical regulatory mechanism in a vast array of cellular processes. This dynamic modification is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. To investigate the functional roles of O-GlcNAcylation, researchers commonly employ two strategies to elevate global O-GlcNAc levels: pharmacological inhibition of OGA using agents like this compound, and genetic suppression of OGA expression through techniques such as siRNA-mediated knockdown. While both methods achieve the primary goal of increasing O-GlcNAcylation, their downstream effects can differ, revealing important considerations for experimental interpretation.
Comparative Analysis of Cellular Effects
Both this compound treatment and OGA knockdown consistently lead to a global increase in protein O-GlcNAcylation. This fundamental convergence results in several shared phenotypic outcomes across different cellular contexts. For instance, both interventions have been shown to impact key signaling pathways, including the insulin signaling cascade. However, discrepancies in the literature suggest that this compound may exert off-target effects that are not observed with the more specific genetic approach.
| Cellular Process | This compound Treatment | OGA Genetic Knockdown | Key Findings | References |
| Global O-GlcNAcylation | Markedly increased. | Markedly increased. | Both methods are effective at increasing global O-GlcNAc levels. | [1][2] |
| Insulin Signaling | Can induce insulin resistance, with some studies reporting impaired Akt and GSK3β phosphorylation.[1][3][4] However, other studies using more selective OGA inhibitors did not replicate this insulin resistance phenotype, suggesting potential off-target effects of PUGNAc.[5][6][7] | Knockdown of OGA has been shown to enhance AKT activation in some contexts.[8] In other models, OGA knockdown increased insulin-like peptide production and enhanced Akt phosphorylation.[7] | The effect on insulin signaling is complex and may be context-dependent. PUGNAc's role in inducing insulin resistance is debated and may involve off-target effects.[5][6] | [1][3][4][5][6][7][8] |
| Cell Senescence & Mitophagy | Not explicitly detailed in the provided search results. | Knockdown of OGA inhibits senescence and promotes mitophagy in human dental pulp stem cells.[9] | OGA knockdown has a clear role in regulating cellular senescence and mitophagy. | [9] |
| α-Synuclein Uptake | Pharmacological inhibition of OGA with Thiamet-G (a more selective inhibitor) blunts the cellular uptake of α-synuclein fibrils.[2] | Genetic knockdown of OGA phenocopies the effect of pharmacological inhibition, reducing the uptake of α-synuclein fibrils.[2] | Both approaches converge on reducing the cellular internalization of pathogenic α-synuclein aggregates. | [2] |
| Protein Stability | Treatment with PUGNAc can increase the protein level of SIRT7.[10] | Silencing of OGA enhanced the protein stability of KLF2.[9] | Increased O-GlcNAcylation through either method can lead to the stabilization of specific proteins. | [9][10] |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experimental techniques are provided below.
This compound Treatment
This compound is a potent inhibitor of OGA. A typical experimental protocol involves the following steps:
-
Cell Culture: Cells are cultured to the desired confluency in appropriate growth medium.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as DMSO or water.
-
Treatment: The growth medium is replaced with fresh medium containing the desired final concentration of this compound. A common concentration used in studies is 100 µM.[1][3] Incubation times can vary depending on the experimental goals, with prolonged treatments of 12 to 19 hours often used to observe significant increases in O-GlcNAcylation.[1][3]
-
Controls: A vehicle control (e.g., DMSO) should be run in parallel to account for any effects of the solvent.
-
Downstream Analysis: Following treatment, cells are harvested for analysis of O-GlcNAcylation levels (e.g., by Western blotting with an O-GlcNAc-specific antibody), protein expression, phosphorylation status, or other relevant cellular assays.
OGA Genetic Knockdown (siRNA)
Small interfering RNA (siRNA) is a common method for transiently silencing gene expression. A typical protocol for OGA knockdown is as follows:
-
Cell Seeding: Cells are seeded in antibiotic-free medium to a confluency that is optimal for transfection (typically 30-50%).
-
siRNA Preparation: OGA-specific siRNA and a non-targeting control siRNA are diluted in serum-free medium.
-
Transfection Reagent Preparation: A suitable transfection reagent is diluted in serum-free medium and incubated to allow for complex formation.
-
Formation of siRNA-Lipid Complexes: The diluted siRNA and transfection reagent are mixed and incubated to allow the formation of complexes.
-
Transfection: The siRNA-lipid complexes are added to the cells.
-
Incubation: Cells are incubated with the transfection complexes for a period typically ranging from 24 to 72 hours to allow for knockdown of the target protein.
-
Verification of Knockdown: The efficiency of OGA knockdown is confirmed by Western blotting or qRT-PCR.
-
Functional Assays: Once knockdown is confirmed, cells are used for functional assays to assess the phenotypic consequences of OGA depletion.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental logic, the following diagrams are provided.
Caption: The O-GlcNAc cycle is regulated by OGT and OGA.
Caption: Experimental workflows for OGA inhibition.
Caption: OGA inhibition impacts the insulin signaling pathway.
Conclusion: Navigating the Complexities of OGA Inhibition
The cross-validation of this compound effects with OGA genetic knockdown reveals a largely convergent biology centered on the elevation of global O-GlcNAcylation. Both approaches have proven invaluable in uncovering the diverse roles of this post-translational modification in cellular physiology and pathology. However, the potential for off-target effects with pharmacological inhibitors like this compound necessitates careful interpretation of experimental results.[5][6]
For researchers aiming to dissect the specific consequences of OGA inhibition, a multi-faceted approach is recommended. The use of more selective OGA inhibitors, such as Thiamet-G, in parallel with genetic knockdown strategies can provide a more robust and nuanced understanding of the functional roles of O-GlcNAcylation.[2] Ultimately, the choice of methodology should be guided by the specific research question, with an awareness of the inherent strengths and limitations of each approach. This comparative guide serves as a valuable resource for designing and interpreting experiments aimed at unraveling the complex world of O-GlcNAc signaling.
References
- 1. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition and knockdown of O-GlcNAcase reduces cellular internalization of α-synuclein preformed fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. OGA promotes human dental pulp stem cell senescence and inhibits mitophagy by inhibition of O-GlcNAcylation of KLF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-GlcNAcylation and stablization of SIRT7 promote pancreatic cancer progression by blocking the SIRT7-REGγ interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to O-GlcNAc Modulation: A Quantitative Comparison of (Z)-PUGNAc and Alternative OGA Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise impact of chemical tools on cellular processes is paramount. This guide provides a quantitative comparison of (Z)-PUGNAc, a widely used O-GlcNAcase (OGA) inhibitor, with other commercially available alternatives for inducing O-GlcNAcylation. We present supporting experimental data, detailed protocols for key quantitative assays, and visualizations of affected signaling pathways to facilitate informed decisions in experimental design.
O-GlcNAcylation, the addition of a single N-acetylglucosamine (O-GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins, is a dynamic post-translational modification akin to phosphorylation. It is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and OGA, which removes it. Pharmacological inhibition of OGA is a common strategy to increase global O-GlcNAcylation and study its role in various cellular processes. This compound has been a cornerstone in this field; however, a new generation of more specific and potent inhibitors has since been developed. This guide offers a comparative analysis to aid in the selection of the most appropriate tool for your research needs.
Quantitative Comparison of OGA Inhibitors
The efficacy of an OGA inhibitor is determined by its potency (IC50) and its selectivity. While this compound is a potent inhibitor of OGA, it also exhibits off-target effects, notably the inhibition of lysosomal hexosaminidases. Newer inhibitors, such as Thiamet-G, have been designed for greater selectivity, minimizing these off-target effects. Below is a summary of the inhibitory potency and a qualitative comparison of the global O-GlcNAcylation increase induced by these compounds.
| Inhibitor | Target Enzyme | IC50 / Kᵢ | Selectivity over Hexosaminidases | Typical Working Concentration | Resulting Global O-GlcNAcylation Increase |
| This compound | O-GlcNAcase (OGA) | ~50-100 nM | Low | 50-100 µM | Significant increase |
| Thiamet-G | O-GlcNAcase (OGA) | ~21 nM | High (~35,000-fold)[1] | 1-10 µM | Robust increase[2][3] |
| NAG-thiazoline | O-GlcNAcase (OGA) | ~46 nM | Moderate | 10-50 µM | Significant increase |
| GlcNAcstatin-C | O-GlcNAcase (OGA) | ~1 nM | High | 1-10 µM | Potent increase |
Note: The fold-increase in O-GlcNAcylation can vary significantly depending on the cell type, inhibitor concentration, and treatment duration.
Experimental Protocols
Accurate quantification of O-GlcNAcylation changes is crucial for interpreting experimental results. The two most common methods are quantitative Western blotting and mass spectrometry.
Quantitative Western Blotting for Global O-GlcNAcylation
This method provides a semi-quantitative overview of total O-GlcNAc levels in a cell lysate.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with OGA inhibitors or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an OGA inhibitor (e.g., 50 µM PUGNAc or 1 µM Thiamet-G) to prevent O-GlcNAc removal during sample preparation.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 4-15% gradient gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
3. Quantification:
-
Use densitometry software (e.g., ImageJ) to quantify the intensity of the entire lane for each sample.
-
Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH) from the same blot.
-
Calculate the fold change in O-GlcNAcylation relative to the vehicle-treated control.
Quantitative Mass Spectrometry for O-GlcNAcylation
Mass spectrometry-based proteomics allows for the identification and quantification of specific O-GlcNAcylated proteins and sites.
1. Sample Preparation and Enrichment:
-
Prepare cell lysates as described for Western blotting.
-
Perform in-solution or in-gel digestion of proteins using trypsin.
-
Enrich for O-GlcNAcylated peptides using methods such as lectin affinity chromatography (e.g., with Wheat Germ Agglutinin - WGA) or chemoenzymatic labeling followed by affinity purification. A common chemoenzymatic method involves using a mutant galactosyltransferase (Y289L GalT1) to transfer an azide-modified galactose (GalNAz) to O-GlcNAc sites, which can then be "clicked" to a biotin tag for enrichment on streptavidin beads.
2. LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use fragmentation methods that preserve the labile O-GlcNAc modification, such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD).
3. Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify O-GlcNAcylated peptides and proteins.
-
For quantitative analysis, label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the abundance of O-GlcNAcylated peptides between different treatment conditions.
-
The output will be a list of identified O-GlcNAcylated proteins and their relative abundance changes upon inhibitor treatment.
Signaling Pathways and Experimental Workflows
The inhibition of OGA and the subsequent increase in O-GlcNAcylation can impact numerous signaling pathways. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for studying these changes and some of the key signaling pathways affected.
Caption: Experimental workflow for quantitative analysis of O-GlcNAcylation.
Caption: OGA inhibition impacts the insulin signaling pathway.
Caption: O-GlcNAcylation modulates the ERK/MAPK signaling pathway.
References
A Comparative Guide to the Off-Target Effects of OGA Inhibitors: (Z)-PUGNAc vs. Newer Generation Compounds
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes and therapeutic candidates is paramount. This guide provides an objective comparison of the off-target effects of the first-generation O-GlcNAcase (OGA) inhibitor, (Z)-PUGNAc, with those of newer, more selective inhibitors, supported by experimental data and detailed methodologies.
The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins is a critical post-translational modification involved in a myriad of cellular processes. The enzyme responsible for its removal, OGA, has emerged as a promising therapeutic target for various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. Inhibition of OGA leads to an increase in global O-GlcNAcylation, which has been shown to have protective effects, such as reducing the aggregation of tau protein.
However, the therapeutic window and potential for adverse effects of OGA inhibitors are intrinsically linked to their selectivity. The prototypical OGA inhibitor, this compound, while instrumental in early studies of O-GlcNAcylation, is known for its significant off-target effects. This has driven the development of newer generations of OGA inhibitors with improved selectivity profiles.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50 or Ki) of this compound and several newer OGA inhibitors against their intended target, OGA, and a key off-target, the lysosomal β-hexosaminidases (HexA and HexB). Inhibition of β-hexosaminidases is undesirable as it can lead to the accumulation of gangliosides, mimicking lysosomal storage disorders like Tay-Sachs and Sandhoff disease.[1][2]
| Inhibitor | Target | IC50 / Ki (nM) | Off-Target (HexA/HexB) | IC50 / Ki (nM) | Selectivity (Hex/OGA) | Reference |
| This compound | OGA | ~50 | HexA/HexB | ~31-490 | Low | [3] |
| Thiamet-G | OGA | 21 (Ki) | Hexosaminidases | >750,000 | >37,000-fold | [4][5] |
| MK-8719 | OGA | Potent (low nM) | Hexosaminidases | High (µM) | High | [1][6] |
| ASN90 | OGA | 10.2 (IC50) | HexA/HexB | No inhibition up to 30 µM | >2941-fold | [7][8] |
Key Findings:
-
This compound exhibits potent inhibition of both OGA and lysosomal hexosaminidases, indicating a lack of selectivity.
-
Thiamet-G , a widely used research tool, demonstrates exceptional selectivity for OGA over hexosaminidases.[4][5]
-
MK-8719 and ASN90 , newer generation inhibitors that have entered clinical development, also show high selectivity for OGA, with minimal activity against hexosaminidases.[1][6][7][8]
Off-Target Effects on Cellular Signaling: The Case of Insulin Signaling
A significant off-target effect of this compound that is not shared by newer, more selective OGA inhibitors is its interference with insulin signaling. Studies have shown that PUGNAc can induce insulin resistance in adipocytes and skeletal muscle.[9][10][11] This effect is characterized by reduced insulin-stimulated glucose uptake and impaired phosphorylation of key downstream signaling molecules, Akt and GSK3β.[9][12]
Crucially, this disruption of insulin signaling by PUGNAc appears to be independent of its OGA inhibitory activity, as more selective OGA inhibitors like Thiamet-G do not produce the same effect.[2][13] This suggests that PUGNAc interacts with other, as-yet-unidentified cellular targets within the insulin signaling cascade.
Signaling Pathway Diagram: PUGNAc's Off-Target Impact on Insulin Signaling
Figure 1: PUGNAc's off-target inhibition of Akt phosphorylation in the insulin signaling pathway.
Experimental Protocols
Accurate assessment of on- and off-target inhibitor activity is crucial. Below are summaries of key experimental protocols used to generate the data in this guide.
OGA and β-Hexosaminidase Inhibition Assay
This assay quantifies the inhibitory potency of a compound against OGA and hexosaminidases.
-
Principle: A fluorogenic substrate, 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), is used. Cleavage of this substrate by the enzyme releases the fluorescent 4-methylumbelliferone (4-MU), which can be measured.
-
Procedure:
-
Recombinant human OGA or purified human placental β-hexosaminidase is incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of the 4-MUG substrate.
-
The reaction is incubated at 37°C and then stopped with a high pH buffer (e.g., glycine-carbonate buffer).
-
Fluorescence is measured using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot for Detecting Protein O-GlcNAcylation
This method is used to visualize changes in total protein O-GlcNAcylation in cells or tissues following inhibitor treatment.
-
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the O-GlcNAc modification.
-
Procedure:
-
Cells or tissues are treated with the OGA inhibitor or vehicle control.
-
Proteins are extracted using a lysis buffer containing protease and OGA inhibitors (e.g., Thiamet-G) to preserve the O-GlcNAc modification.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against O-GlcNAc (e.g., CTD110.6 or RL2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized by imaging.
-
Chemoenzymatic Labeling and Mass Spectrometry for O-GlcNAc Proteomics
This advanced technique allows for the proteome-wide identification and quantification of O-GlcNAcylated proteins and their specific modification sites.
-
Principle: A mutant galactosyltransferase (Y289L GalT) is used to transfer a galactose analog bearing a chemical handle (e.g., an azide) onto O-GlcNAc moieties. This handle can then be used for enrichment via "click chemistry."
-
Procedure:
-
Proteins from inhibitor-treated or control cells/tissues are extracted and digested into peptides.
-
The resulting peptides are incubated with Y289L GalT and UDP-GalNAz (UDP-N-azidoacetylgalactosamine) to label O-GlcNAcylated peptides with an azide group.
-
The azide-labeled peptides are then reacted with a biotin-alkyne probe via copper-catalyzed or copper-free click chemistry.
-
Biotinylated peptides are enriched using streptavidin-coated beads.
-
The enriched O-GlcNAcylated peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the sites of modification.
-
Experimental Workflow Visualization
Figure 2: General experimental workflow for assessing the impact of OGA inhibitors on protein O-GlcNAcylation.
Conclusion
The evolution of OGA inhibitors from the non-selective this compound to highly selective compounds like Thiamet-G, MK-8719, and ASN90 represents a significant advancement in the field of O-GlcNAc research and therapeutics. While this compound remains a useful tool for inducing global increases in O-GlcNAcylation, its off-target effects, particularly on lysosomal hexosaminidases and insulin signaling, necessitate careful interpretation of experimental results.
For researchers investigating the specific roles of OGA and O-GlcNAcylation, the use of newer, more selective inhibitors is strongly recommended to avoid confounding off-target effects. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of OGA inhibitor selectivity and their impact on cellular physiology. As the development of OGA inhibitors for therapeutic applications continues, a thorough understanding of their on- and off-target activities will be critical for ensuring both efficacy and safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]
- 6. alectos.com [alectos.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]
- 15. Hexosaminidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Chemoenzymatic Method Based on Easily Accessible Enzymes for Profiling Protein O‑GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Chemoenzymatic Histology Method for O-GlcNAc Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-PUGNAc as a Transition State Analog for O-GlcNAcase: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of (Z)-PUGNAc's mechanism as a transition state analog inhibitor of O-GlcNAcase (OGA), with comparisons to alternative inhibitors.
This compound, or O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate, has been a widely utilized tool for studying the physiological roles of O-GlcNAcylation due to its potent inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc modifications from proteins.[1][2] The inhibitory action of this compound has been attributed to its role as a transition state analog. However, rigorous examination of its mechanism has revealed a more complex picture, prompting comparisons with other OGA inhibitors. This guide provides an objective analysis of the experimental data validating this compound's mechanism and compares its performance with alternative inhibitors.
The O-GlcNAcase Catalytic Mechanism and the Transition State
O-GlcNAcase (OGA) catalyzes the hydrolysis of the β-O-glycosidic linkage of O-GlcNAc-modified proteins through a substrate-assisted catalytic mechanism.[3][4] This two-step process involves the participation of the neighboring 2-acetamido group of the GlcNAc sugar. The reaction proceeds through a bicyclic oxazoline intermediate, which is then hydrolyzed. The transition state of this reaction is thought to involve an oxocarbenium ion-like character with a planar geometry at the anomeric carbon (C1).[3]
A key feature of a transition state analog inhibitor is its ability to mimic the geometry and charge distribution of this high-energy transition state, thereby binding to the enzyme with much higher affinity than the substrate itself. For OGA, an ideal transition state analog would possess an sp2-hybridized center at C1 to mimic the planar oxocarbenium ion-like geometry.[3]
This compound: A Putative Transition State Analog
This compound was initially proposed to be a transition state analog due to the presence of an sp2-hybridized C1 carbon within its glucopyranosylidene oxime structure.[5][6] This feature was thought to mimic the planar geometry of the oxocarbenium ion-like transition state. The stereochemistry of the oxime is critical, with the (Z)-isomer being a vastly more potent inhibitor of OGA than the (E)-isomer.[7][8] Structural studies of a bacterial homolog of human OGA in complex with PUGNAc revealed that the inhibitor binds in the active site with the pyranose ring in a conformation where the oxygen of the 2-acetamido group is in close proximity to the C1 carbon, consistent with the geometry required for the formation of the oxazoline intermediate.[6]
However, more recent and detailed analyses, including linear free energy relationships, have challenged the classification of this compound as a true transition state analog. These studies suggest that while potent, this compound is a poor mimic of the OGA-stabilized transition state.[3][9][10]
Comparative Analysis with Alternative OGA Inhibitors
The questions surrounding this compound's mechanism have led to the development and characterization of other OGA inhibitors, some of which are considered to be better transition state mimics.
NAG-Thiazoline: This compound is considered a superior transition state mimic compared to PUGNAc.[3][9] Linear free energy relationship studies have shown a stronger correlation between the binding affinity of NAG-thiazoline derivatives and the rate of substrate hydrolysis, which is a hallmark of a true transition state analog.[3][9][10]
Thiamet-G: A highly potent and selective OGA inhibitor, Thiamet-G was developed based on the structure of the proposed oxazoline intermediate.[4] Its high affinity and selectivity for OGA over other hexosaminidases make it a valuable research tool.[4]
GlcNAcstatin: This inhibitor also demonstrates potent inhibition of OGA with high selectivity.[11] Like Thiamet-G, its design was inspired by the substrate-assisted catalytic mechanism of OGA.
The following table summarizes the quantitative data for this compound and these alternative inhibitors.
Data Presentation: Comparison of OGA Inhibitors
| Inhibitor | Type | Ki (nM) | IC50 (nM) | Selectivity over β-Hexosaminidase |
| This compound | Competitive | ~50[1] | - | Low[1] |
| NAG-Thiazoline | Transition State Analog | - | - | High |
| Thiamet-G | Mechanism-Based | 21[4] | - | ~37,000-fold[4] |
| GlcNAcstatin | Competitive | - | - | High (~150-fold)[11] |
| MK-8719 | Competitive | - | 41[12] | High[12] |
Experimental Protocols
Enzyme Inhibition Assay (General Protocol)
A continuous fluorometric assay is commonly used to determine the inhibitory potency (Ki and IC50 values) of compounds against OGA.
-
Reagents and Buffers:
-
Recombinant human OGA enzyme.
-
Fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).
-
Assay buffer (e.g., 100 mM citrate/phosphate buffer, pH 6.5).[13]
-
Inhibitor stock solutions of varying concentrations.
-
-
Procedure:
-
The OGA enzyme is pre-incubated with various concentrations of the inhibitor in the assay buffer in a 96-well plate.
-
The reaction is initiated by the addition of the fluorogenic substrate (e.g., 4-MU-GlcNAc).
-
The increase in fluorescence resulting from the enzymatic cleavage of the substrate is monitored over time using a fluorescence plate reader.
-
Initial reaction velocities are calculated from the linear portion of the progress curves.
-
-
Data Analysis:
-
For IC50 determination, the initial velocities are plotted against the inhibitor concentration, and the data are fitted to a dose-response curve.
-
For Ki determination, Lineweaver-Burk plots are generated by measuring initial velocities at various substrate and inhibitor concentrations. The data are fitted to the appropriate equation for competitive inhibition.[6][11]
-
X-ray Crystallography for Structural Analysis
Determining the crystal structure of OGA in complex with an inhibitor provides direct insight into the binding mode and the interactions that stabilize the complex.
-
Protein Expression and Purification:
-
Human OGA is expressed in a suitable expression system (e.g., E. coli or insect cells) and purified to homogeneity using standard chromatographic techniques.[13]
-
-
Crystallization:
-
The purified OGA is crystallized using vapor diffusion or other crystallization methods.
-
Crystals of the OGA-inhibitor complex are obtained either by co-crystallization or by soaking the apo-OGA crystals in a solution containing the inhibitor.[6]
-
-
Data Collection and Structure Determination:
-
X-ray diffraction data are collected from the crystals at a synchrotron source.
-
The structure is solved by molecular replacement using a known structure of OGA or a homolog as a search model.
-
The inhibitor is modeled into the electron density map, and the structure is refined to yield a high-resolution model of the complex.[5]
-
Visualizations
References
- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. OGA inhibition by GlcNAc-selenazoline - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of O-GlcNAcase Inhibitors: (Z)-PUGNAc vs. GlcNAcstatin
In the dynamic field of glycobiology, the study of O-GlcNAcylation, a crucial post-translational modification, has been significantly advanced by the development of potent and selective inhibitors of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins. Among the most studied OGA inhibitors are (Z)-PUGNAc and GlcNAcstatin. This guide provides a detailed comparison of their potency, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tool for their studies.
Potency and Selectivity: A Quantitative Comparison
The inhibitory potential of this compound and GlcNAcstatin against OGA has been extensively evaluated. The data clearly indicates that GlcNAcstatin is a significantly more potent and selective inhibitor than this compound.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Selectivity |
| This compound | O-GlcNAcase (human) | ~46-50 nM[1] | Not widely reported | Also inhibits lysosomal β-hexosaminidases (Ki ~36 nM)[1] |
| GlcNAcstatin | O-GlcNAcase (bacterial) | 4.6 pM[2] | Not widely reported | >100,000-fold selective over human β-hexosaminidases[2] |
| O-GlcNAcase (human) | 0.4 nM | Not widely reported | High |
This compound, while a potent inhibitor of OGA, also exhibits significant inhibition of lysosomal β-hexosaminidases, which can lead to off-target effects in cellular studies[3][4]. In contrast, GlcNAcstatin was designed based on the transition state of the OGA-catalyzed reaction and demonstrates remarkable selectivity for OGA over other related enzymes[5][6]. This high selectivity makes GlcNAcstatin a more precise tool for studying the specific roles of O-GlcNAcylation.
Experimental Protocols for Determining Inhibitor Potency
The determination of the inhibitory potency (Ki or IC50) of compounds like this compound and GlcNAcstatin is typically performed using in vitro enzymatic assays. The following protocols outline the general methodologies for both colorimetric and fluorogenic assays.
Colorimetric OGA Inhibition Assay
This assay utilizes the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), which upon cleavage by OGA, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human O-GlcNAcase (OGA)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) substrate
-
Inhibitor (this compound or GlcNAcstatin) at various concentrations
-
Assay Buffer: 50 mM Sodium Cacodylate, pH 6.5
-
Stop Solution: 0.5 M Sodium Carbonate (Na2CO3)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions to the wells. Include a control with no inhibitor.
-
Add a fixed concentration of recombinant human OGA to each well.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the pNP-GlcNAc substrate to each well.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the Ki value, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using methods such as the Lineweaver-Burk plot.
Fluorogenic OGA Inhibition Assay
This highly sensitive assay employs a fluorogenic substrate, such as fluorescein di-(N-acetyl-β-D-glucosaminide) (FDGlcNAc), which is non-fluorescent until cleaved by OGA to release the highly fluorescent product, fluorescein.
Materials:
-
Recombinant human O-GlcNAcase (OGA)
-
Fluorescein di-(N-acetyl-β-D-glucosaminide) (FDGlcNAc) substrate
-
Inhibitor (this compound or GlcNAcstatin) at various concentrations
-
Assay Buffer: 100 mM Citrate/Phosphate buffer, pH 6.5
-
Stop Solution: 0.5 M Sodium Carbonate (Na2CO3)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Follow steps 1-4 from the colorimetric assay protocol to prepare the inhibitor and enzyme mixture.
-
Initiate the reaction by adding the FDGlcNAc substrate to each well.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes), protecting the plate from light.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for fluorescein (e.g., excitation ~490 nm, emission ~520 nm) using a fluorescence microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 and Ki values as described in the colorimetric assay protocol.
Signaling Pathways and Experimental Workflows
The dynamic interplay of O-GlcNAcylation is crucial in various cellular signaling pathways. Inhibition of OGA leads to an increase in global O-GlcNAc levels, which can impact processes like insulin signaling and tau phosphorylation, a key factor in neurodegenerative diseases.
Caption: O-GlcNAc cycling and the impact of OGA inhibitors on downstream signaling pathways.
The diagram above illustrates the central role of OGT and OGA in regulating the O-GlcNAcylation of proteins. Inhibitors like this compound and GlcNAcstatin block the activity of OGA, leading to an accumulation of O-GlcNAcylated proteins. This increase in O-GlcNAcylation has been shown to modulate insulin signaling pathways and decrease the hyperphosphorylation of the tau protein, which is a hallmark of Alzheimer's disease and other tauopathies[7].
Caption: A generalized workflow for an in vitro OGA inhibition assay.
This workflow diagram outlines the key steps involved in determining the potency of an OGA inhibitor. The process involves the systematic incubation of the enzyme with varying concentrations of the inhibitor, followed by the addition of a substrate and measurement of the resulting product. This allows for the precise quantification of the inhibitor's effect on enzyme activity.
Conclusion
Both this compound and GlcNAcstatin are valuable tools for studying the roles of O-GlcNAcylation. However, their distinct potency and selectivity profiles make them suitable for different experimental contexts. GlcNAcstatin, with its picomolar to nanomolar potency and high selectivity for OGA, is the superior choice for studies requiring precise and specific inhibition of O-GlcNAcase, minimizing the potential for off-target effects. This compound, while less potent and selective, has been widely used and can still be a useful tool, particularly when its broader inhibitory profile is considered or when a less potent inhibitor is desired. Researchers should carefully consider the experimental goals and the potential for off-target effects when selecting between these two important OGA inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming On-Target Effects of (Z)-PUGNAc: A Comparative Guide for Cell Line Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of (Z)-PUGNAc, a widely used inhibitor of O-GlcNAcase (OGA), in a new cell line. It offers a direct comparison with the more selective inhibitor, Thiamet-G, and presents detailed experimental protocols to discern on-target efficacy from potential off-target activities.
Understanding this compound and its Alternatives
This compound is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.[1] By inhibiting OGA, this compound effectively increases the overall levels of protein O-GlcNAcylation, a key post-translational modification involved in numerous cellular processes.[2][3] However, a critical consideration when using this compound is its inhibitory activity against lysosomal β-hexosaminidases (HexA and HexB), which can lead to off-target effects.[4][5]
For studies requiring high specificity for OGA, Thiamet-G serves as a valuable alternative. It is a highly potent and selective OGA inhibitor with significantly less activity against β-hexosaminidases, making it a cleaner tool for dissecting the specific roles of O-GlcNAcylation.[2][6][7][8]
Data Presentation: Inhibitor Specificity Comparison
The following table summarizes the inhibitory potency of this compound and Thiamet-G against their primary target (OGA) and key off-targets (β-hexosaminidases). This data is crucial for designing experiments and interpreting results.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity (OGA vs. HexA/B) |
| This compound | O-GlcNAcase (OGA) | 46 | 46[4] | Low |
| β-Hexosaminidase | 36 | 6-35[4] | ||
| Thiamet-G | O-GlcNAcase (OGA) | ~20[2] | - | High (~37,000-fold over β-hexosaminidase)[6] |
| β-Hexosaminidase | - | - |
Mandatory Visualizations
Signaling Pathway of OGA Inhibition
Caption: OGA inhibition pathway by this compound and Thiamet-G.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating this compound on-target effects.
Logical Comparison: this compound vs. Thiamet-G
Caption: Comparison of this compound and Thiamet-G target selectivity.
Experimental Protocols
Western Blot for Global O-GlcNAcylation
This protocol is fundamental for visualizing the primary on-target effect of this compound – an increase in total cellular O-GlcNAcylated proteins.
a. Cell Culture and Treatment:
-
Plate the new cell line at an appropriate density and allow for adherence and growth.
-
Treat cells with varying concentrations of this compound (e.g., 10-100 µM) and a vehicle control (e.g., DMSO) for different time points (e.g., 4, 8, 12, 24 hours). Include a positive control with a known selective OGA inhibitor like Thiamet-G (e.g., 1-10 µM).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include an OGA inhibitor (like Thiamet-G) in the lysis buffer to prevent O-GlcNAc removal during sample preparation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody [CTD110.6] or [RL2]).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vitro O-GlcNAcase (OGA) Activity Assay
This assay directly measures the inhibition of OGA activity in cell lysates treated with this compound.
a. Preparation of Cell Lysates:
-
Prepare cell lysates from treated and control cells as described in the Western Blot protocol, but without boiling the samples.
b. OGA Activity Measurement:
-
This assay typically uses a colorimetric or fluorometric substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide.[9][10]
-
In a 96-well plate, combine a standardized amount of cell lysate with the assay buffer.
-
Initiate the reaction by adding the OGA substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).[9][10]
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate).[9][10]
-
Measure the absorbance or fluorescence at the appropriate wavelength to quantify the amount of product generated, which is inversely proportional to OGA activity.
Lysosomal β-Hexosaminidase Activity Assay
This assay is crucial for assessing the off-target effects of this compound.[11][12][13][14]
a. Preparation of Cell Lysates:
-
Prepare cell lysates as for the OGA activity assay.
b. β-Hexosaminidase Activity Measurement:
-
This assay utilizes a similar fluorometric substrate, 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide, but the reaction is performed at an acidic pH (e.g., pH 4.1-4.5) to favor the activity of lysosomal hexosaminidases.[11][14][15]
-
In a 96-well plate, combine a standardized amount of cell lysate with the acidic assay buffer.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C.
-
Stop the reaction with a high pH stop solution (e.g., glycine-carbonate buffer).[11]
-
Measure the fluorescence to determine the level of hexosaminidase activity.
By comparing the results from these three key experiments, researchers can confidently confirm the on-target increase in O-GlcNAcylation and direct inhibition of OGA activity by this compound, while also quantifying its off-target effects on lysosomal hexosaminidases in their specific cell line of interest. This comprehensive approach ensures a thorough and accurate validation of this compound's cellular effects. For more advanced and specific site-mapping of O-GlcNAcylation, techniques like chemoenzymatic labeling followed by mass spectrometry can be employed.[16][17][18][19][20][21][22][23][24][25]
References
- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamet G as a Potential Treatment for Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PugNAc, hexosaminidase A and B inhibitor (CAS 132489-69-1) | Abcam [abcam.com]
- 5. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 6. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation | PLOS One [journals.plos.org]
- 8. Chemical biology tools to interrogate the roles of O-GlcNAc in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [In vitro enzyme assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase)]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lysosomal exocytosis assay (Hexosaminidase) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. 101bio.com [101bio.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]
- 16. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Chemoenzymatic Method Based on Easily Accessible Enzymes for Profiling Protein O‑GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 24. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 25. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of (Z)-PUGNAc: A Guide for Laboratory Professionals
(Z)-PUGNAc , a potent inhibitor of O-GlcNAcase, requires careful handling and disposal to ensure laboratory safety and environmental compliance.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, its contaminated solutions, and associated labware. Adherence to these protocols is critical for minimizing risks and fostering a culture of safety in research environments.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the product's Safety Data Sheet (SDS). The following table summarizes key safety and handling information.
| Precaution Category | Specific Guidance |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3] If there is a risk of generating dusts or aerosols, respiratory protection is required. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] |
| Avoiding Contact | Prevent direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] The recommended storage temperature is typically -20°C.[1][3] |
| Incompatible Materials | Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[4] |
Spill Response Protocol
In the event of a spill, follow these procedures to ensure safe cleanup and containment:
-
Evacuate and Secure: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Wear PPE: Use full personal protective equipment, including respiratory protection if necessary.[4]
-
Containment: Prevent further leakage or spillage. Do not allow the product to enter drains or water courses.[3]
-
Cleanup:
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[3][4]
-
Collection and Disposal: Collect all contaminated materials, including the absorbent material and cleaning supplies, into a designated and properly labeled hazardous waste container for disposal according to the procedures outlined below.[3][4]
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound and its associated waste is through an approved waste disposal plant.[4] Do not dispose of this chemical down the drain or in regular trash.
Caption: Workflow for the proper disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in its original container if possible, or in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and leak-proof waste container compatible with the solvent used. Do not fill the container to more than 90% capacity.
-
Contaminated Labware: Items such as gloves, pipette tips, and empty vials that are contaminated with this compound should be collected in a designated, sealed plastic bag or container.[5]
2. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound".
-
Include the date when waste was first added to the container (accumulation start date) and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Storage:
-
Store the labeled hazardous waste containers in a designated Satellite Accumulation Area. This area should be secure and away from general laboratory traffic.
4. Final Disposal:
-
Once a waste container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[5]
-
Provide the EHS department with all necessary information from the waste label.
-
Do not attempt to transport the chemical waste off-site yourself. All disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[3]
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (Z)-PUGNAc
Essential safety protocols and operational guidance for the potent O-GlcNAcase inhibitor, (Z)-PUGNAc, are detailed below to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides immediate, actionable information on personal protective equipment (PPE), handling procedures, storage, and disposal, alongside a detailed experimental protocol for its application in cell culture.
This compound is a powerful inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1] By inhibiting OGA, this compound leads to an increase in the overall levels of O-GlcNAcylated proteins within a cell, making it an invaluable tool for studying the vast landscape of O-GlcNAc signaling in various biological processes.[1][2]
Immediate Safety and Handling
Proper handling of this compound is critical to mitigate potential health risks. The compound is known to cause skin and serious eye irritation, and may lead to respiratory irritation. Adherence to the following safety measures is mandatory.
Personal Protective Equipment (PPE):
A summary of required PPE is provided in the table below.
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation and respiratory tract irritation. |
Handling and Storage:
| Procedure | Guideline |
| Handling | Avoid generating dust. Work in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C for long-term stability. |
Disposal:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is crucial to prevent its release into the environment.
Experimental Protocol: this compound Treatment in Cell Culture
This protocol provides a general framework for treating adherent mammalian cells with this compound to study the effects of increased O-GlcNAcylation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium
-
Adherent cells of interest
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Cell culture plates or flasks
Procedure:
-
Preparation of this compound Stock Solution (e.g., 100 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration. For example, to make a 100 mM stock solution, dissolve 35.33 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Cell Seeding:
-
Seed your adherent cells of interest in the appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will allow for optimal growth during the experiment.
-
Incubate the cells under their optimal growth conditions (e.g., 37°C, 5% CO2) and allow them to adhere and enter the exponential growth phase, typically for 24 hours.
-
-
Treatment of Cells with this compound:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the desired working concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. It is recommended to perform a serial dilution for lower concentrations to ensure accuracy.
-
Important: Ensure the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Typical working concentrations of this compound in cell culture range from 10 µM to 100 µM.[3]
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period. The time required to observe an increase in O-GlcNAcylation can vary, but significant effects are often seen within 6 to 24 hours of treatment.[2][4]
-
Following incubation, cells can be harvested for downstream analysis, such as Western blotting to detect changes in global O-GlcNAcylation, immunoprecipitation to study the glycosylation of specific proteins, or functional assays to assess the biological consequences of increased O-GlcNAcylation.
-
Experimental Workflow:
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc from serine and threonine residues of nuclear and cytoplasmic proteins.[5][6] This inhibition leads to a global increase in protein O-GlcNAcylation. The O-GlcNAc modification is a dynamic post-translational modification that, much like phosphorylation, plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism.[7]
One of the most well-studied areas impacted by O-GlcNAcylation is the insulin signaling pathway. Increased O-GlcNAcylation of key signaling proteins, such as IRS-1 and Akt, has been shown to attenuate insulin signaling, leading to insulin resistance.[8][9]
O-GlcNAc Cycling and this compound Inhibition:
Quantitative Effects of this compound
The following table summarizes the quantitative effects of this compound as reported in various studies.
| Parameter | Value | Cell Type/System | Reference |
| Ki for O-GlcNAcase | ~50 nM | Human O-GlcNAcase | [7] |
| EC50 for increasing O-GlcNAc levels | ~3 µM | 3T3-L1 adipocytes | [10] |
| Effective Concentration in Culture | 10 - 100 µM | Various cell lines | [3] |
| Observed fold-increase in O-GlcNAc | ~2-fold | HT29 cells | |
| Incubation time for effect | 6 - 24 hours | HepG2 cells, 3T3-L1 adipocytes | [2][10] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
